molecular formula C17H17FO2 B1320373 4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 926236-47-7

4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B1320373
CAS No.: 926236-47-7
M. Wt: 272.31 g/mol
InChI Key: GEWMSADSMYLCIZ-UHFFFAOYSA-N
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Description

4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid is a synthetic biphenyl derivative of significant interest in medicinal chemistry and drug discovery. This compound belongs to a class of organic molecules known for their versatile applications as key intermediates and scaffolds in the development of bioactive molecules. The structure incorporates a carboxylic acid functional group, a fluorine atom, and a tert-butyl group on the biphenyl system, which are common pharmacophores used to fine-tune the molecule's physicochemical properties, binding affinity, and metabolic stability. Biphenyl derivatives are privileged structures in pharmaceutical research, forming the core of various patented compounds with diverse biological activities. These activities include serving as anti-inflammatory agents, antimicrobials, antitumor drugs, and antifungal applications . The biphenyl core is a neutral scaffold that typically requires functionalization for biological activity, often undergoing reactions similar to benzene, such as electrophilic substitution . The presence of both the electron-withdrawing fluorine and the bulky tert-butyl group on the aromatic rings makes this a valuable building block for constructing more complex molecules with axial chirality (atropisomerism), a feature that is crucial in the development of chiral ligands and selective pharmaceuticals . The specific pattern of substitution on the biphenyl ring system is designed for researchers exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns. This compound is intended for use in laboratory research only and is not approved for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(4-tert-butylphenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-14(16(19)20)15(18)10-12/h4-10H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWMSADSMYLCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588073
Record name 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926236-47-7
Record name 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Synthesis Guide: 4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS: 926236-47-7). This molecule features a biphenyl core substituted with a carboxylic acid, a fluorine atom, and a tert-butyl group, making it a critical intermediate in the development of pharmaceuticals, particularly those targeting specific protein-protein interactions or serving as liquid crystal precursors.

The synthesis strategy prioritizes the Suzuki-Miyaura Cross-Coupling reaction as the primary pathway. This choice is driven by the high chemoselectivity of palladium-catalyzed coupling, the commercial availability of boronic acid derivatives, and the robustness of the reaction against the carboxylic acid functionality (often negating the need for protecting groups).

Retrosynthetic Analysis

The strategic disconnection of the biaryl bond reveals two primary precursors. The presence of the electron-withdrawing carboxylic acid and the fluorine atom on one ring dictates the choice of the electrophile (halide) to ensure efficient oxidative addition during the catalytic cycle.

Retrosynthesis Target Target Molecule This compound Disconnection Suzuki-Miyaura Disconnection Target->Disconnection FragmentA Coupling Partner A (Electrophile) 4-Bromo-2-fluorobenzoic acid (CAS: 446-35-5) Disconnection->FragmentA Path A FragmentB Coupling Partner B (Nucleophile) 4-tert-Butylphenylboronic acid (CAS: 123324-71-0) Disconnection->FragmentB Path B

Figure 1: Retrosynthetic disconnection of the target biphenyl acid.

Rationale for Precursor Selection:

  • 4-Bromo-2-fluorobenzoic acid: The bromine atom at the para position relative to the carboxyl group provides a highly reactive site for oxidative addition. The fluorine atom at the ortho position to the carboxyl group remains stable under standard coupling conditions.

  • 4-tert-Butylphenylboronic acid: This boronic acid is stable, crystalline, and commercially available. It acts as the nucleophilic partner in the transmetallation step.

Core Synthesis Pathway: Suzuki-Miyaura Coupling

Reaction Scheme

The synthesis is a one-step convergent coupling. While the carboxylic acid can be protected as an ester (e.g., methyl ester) to improve solubility in non-polar solvents, modern Suzuki conditions using aqueous bases allow for the direct use of the free acid.

ReactionScheme SM1 4-Bromo-2-fluorobenzoic acid Reagents Pd(PPh3)4 (3-5 mol%) Na2CO3 (2.5 equiv) Dioxane / H2O (4:1) Reflux, 8-12 h SM1->Reagents SM2 4-tert-Butylphenylboronic acid SM2->Reagents Product This compound Reagents->Product Yield: 75-85%

Figure 2: Reaction scheme for the direct coupling of the free acid.

Detailed Experimental Protocol

Scale: 10 mmol (approx. 2.2 g of bromide) Expected Yield: 75–85%

Reagents & Stoichiometry:

Component Chemical Name CAS Equiv. Amount
Substrate A 4-Bromo-2-fluorobenzoic acid 446-35-5 1.0 2.19 g
Substrate B 4-tert-Butylphenylboronic acid 123324-71-0 1.1 1.96 g
Catalyst Tetrakis(triphenylphosphine)palladium(0) 14221-01-3 0.03 346 mg
Base Sodium Carbonate (Na₂CO₃) 497-19-8 2.5 2.65 g

| Solvent | 1,4-Dioxane / Water | - | - | 40 mL / 10 mL |

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Flame-dry the glassware under vacuum and backfill with argon or nitrogen three times.

  • Solvent Degassing: In a separate flask, sparge the 1,4-dioxane/water mixture (4:1 ratio) with nitrogen for 15 minutes. Critical: Oxygen removal is essential to prevent homocoupling of the boronic acid and deactivation of the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of nitrogen, add 4-bromo-2-fluorobenzoic acid (2.19 g, 10 mmol), 4-tert-butylphenylboronic acid (1.96 g, 11 mmol), and Na₂CO₃ (2.65 g, 25 mmol) to the RBF.

  • Catalyst Addition: Add Pd(PPh₃)₄ (346 mg, 0.3 mmol) quickly to minimize air exposure.

  • Reaction Initiation: Add the degassed solvent mixture via syringe. Heat the reaction mixture to reflux (approx. 100°C oil bath temperature) with vigorous stirring.

  • Monitoring: Monitor reaction progress via TLC (Eluent: 5% Methanol in DCM) or HPLC. The starting bromide should be consumed within 8–12 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a pad of Celite to remove palladium black; rinse the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the dioxane.

    • Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove non-acidic impurities (e.g., de-boronated byproducts).

    • Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 using 1M HCl. The product should precipitate as a white solid.[1]

  • Purification:

    • Filter the precipitate and wash with cold water.

    • Recrystallize the crude solid from Ethanol/Water or Toluene to obtain the pure acid.

Catalytic Cycle Visualization

Understanding the mechanism aids in troubleshooting. The cycle involves Oxidative Addition (rate-limiting), Transmetallation, and Reductive Elimination.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Base Activation) OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim - B(OH)3 RedElim->Pd0 + Product

Figure 3: Simplified Suzuki-Miyaura catalytic cycle for the synthesis.

Optimization & Troubleshooting

Solvent & Base Screening

If the direct coupling of the free acid results in low yields (often due to protodeboronation), the following modifications are recommended:

ParameterStandard ConditionAlternative (High Purity)Rationale for Alternative
Substrate Free AcidMethyl EsterEsterification (MeI/K₂CO₃) prior to coupling prevents catalyst poisoning by carboxylates.
Solvent Dioxane/H₂OToluene/EtOH/H₂OToluene is less miscible with water but often provides cleaner phase separation during workup.
Base Na₂CO₃K₃PO₄Potassium phosphate is more soluble in organic-rich media and can accelerate transmetallation.
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(dppf)Cl₂ is more robust and resistant to air oxidation than tetrakis.
Common Issues
  • Protodeboronation: If tert-butylbenzene is observed as a byproduct, it indicates the boronic acid is hydrolyzing before coupling.

    • Fix: Increase catalyst loading or switch to anhydrous conditions using CsF as the base in DMF.

  • Homocoupling: Formation of 4,4'-di-tert-butylbiphenyl.

    • Fix: Ensure strict oxygen-free conditions. Oxygen promotes homocoupling of boronic acids.

Analytical Characterization

The purified product must be validated using the following specifications:

  • Physical State: White to off-white crystalline solid.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 13.0 (br s, 1H, COOH)

    • δ 7.9–8.0 (t, 1H, Ar-H ortho to F/COOH)

    • δ 7.6–7.7 (m, 4H, Biphenyl core & Ar-H)

    • δ 7.5 (d, 2H, Ar-H meta to t-Bu)

    • δ 1.3 (s, 9H, t-Butyl)

  • MS (ESI-): m/z calculated for C₁₇H₁₇FO₂ [M-H]⁻: 271.12; found 271.1.

Safety & References

Safety Protocols
  • 4-Bromo-2-fluorobenzoic acid: Causes skin irritation and serious eye irritation. Handle with gloves and safety goggles.

  • Palladium Catalysts: Potential sensitizers. Avoid inhalation of dust.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and forms explosive peroxides. Test for peroxides before use and handle in a fume hood.

References
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • BenchChem. (2025).[2] "4-Bromo-2-fluorobenzoic acid Structure & Properties." BenchChem Database. Link

  • ChemicalBook. (2024). "this compound Product Details." ChemicalBook. Link

  • Organic Syntheses. (2008). "Suzuki-Miyaura Coupling: Preparation of Biaryls." Org. Synth., 85, 96-101. Link

Sources

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4'-(tert-butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4'-(tert-butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid, a complex substituted biphenyl of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of predicted values, offering a deep dive into the causal relationships between molecular structure and spectral output. We will explore the theoretical underpinnings of chemical shift prediction, detail advanced experimental protocols for unambiguous spectral assignment, and provide a self-validating workflow for researchers, scientists, and drug development professionals. The methodologies and rationales presented herein are designed to serve as a robust guide for the structural elucidation of similarly complex aromatic systems.

Introduction: The Imperative for Rigorous Structural Verification

The molecule this compound presents a fascinating case for structural analysis. Its architecture combines a flexible biphenyl core with a diverse array of substituents: a bulky, electron-donating tert-butyl group, a strongly electronegative fluorine atom, and an electron-withdrawing carboxylic acid. Each of these functional groups imparts distinct electronic and steric effects that modulate the chemical environment of every carbon atom.

¹³C NMR spectroscopy is an unparalleled tool for probing this carbon framework, offering direct insights into the molecular connectivity and electronic structure.[1][2] A standard broadband-decoupled ¹³C NMR spectrum provides a distinct signal for each chemically non-equivalent carbon, with a chemical shift range far wider than that of ¹H NMR, minimizing peak overlap even in complex molecules.[3] However, a simple 1D spectrum is merely the starting point. A definitive analysis, particularly for a novel compound, necessitates a multi-faceted approach to ensure every resonance is unambiguously assigned. This guide will detail such an approach, integrating predictive principles with advanced spectroscopic techniques.

Molecular Structure and Carbon Atom Numbering

A systematic numbering of the carbon atoms is fundamental to any spectral discussion. The structure and IUPAC-based numbering for this compound are presented below. This numbering scheme will be used consistently throughout this guide.

molecular_structure cluster_ring1 Ring A cluster_ring2 Ring B cluster_substituents C1 C1 C2 C2 C1->C2 C1p C1' C1->C1p C3 C3-F C2->C3 C4 C4-COOH C3->C4 C5 C5 C4->C5 COOH C7=O(OH) C4->COOH C6 C6 C5->C6 C6->C1 C2p C2' C1p->C2p C3p C3' C2p->C3p C4p C4'-tBu C3p->C4p C5p C5' C4p->C5p tBu_quat C8 C4p->tBu_quat C6p C6' C5p->C6p C6p->C1p tBu_me C9 (x3) tBu_quat->tBu_me

Figure 1: Molecular structure and numbering of this compound.

Predicted ¹³C NMR Spectrum: A Rationale-Driven Approach

Predicting the ¹³C NMR spectrum involves a systematic evaluation of substituent effects on the foundational biphenyl scaffold. The chemical shift of each carbon is a direct reflection of its local electron density. Electron-withdrawing groups (EWGs) like fluorine and carboxylic acid deshield adjacent carbons, shifting their signals downfield (to higher ppm values). Conversely, electron-donating groups (EDGs) like the tert-butyl group shield nearby carbons, shifting them upfield (to lower ppm values).[4]

Analysis of Ring A (The Fluoro-Carboxy Ring)
  • C4 (Carboxylic Acid Attachment Point): This carbon is directly attached to the electron-withdrawing carboxylic acid group. Its signal is expected to be significantly downfield, likely in the 130-135 ppm range.

  • C3 (Fluorine Attachment Point): This carbon is directly bonded to the highly electronegative fluorine atom, resulting in two prominent effects: a substantial downfield shift and a large one-bond C-F coupling constant (¹JCF). The chemical shift is predicted to be in the 158-162 ppm range, appearing as a large doublet.[5]

  • C2: This carbon is ortho to the fluorine and meta to the carboxylic acid. The primary influence is the strong deshielding from the adjacent fluorine, placing its signal downfield. It will also exhibit a two-bond C-F coupling (²JCF). Expected range: ~115-120 ppm (doublet).

  • C5: This carbon is meta to the fluorine and ortho to the carboxylic acid. Both groups exert a deshielding effect, pushing this signal downfield. A three-bond C-F coupling (³JCF) is also anticipated. Expected range: ~130-135 ppm (doublet).

  • C6: This carbon is para to the fluorine and meta to the carboxylic acid. The effects are more moderate at this distance. A four-bond C-F coupling may be observable. Expected range: ~125-130 ppm .

  • C1 (Inter-ring Linkage): This quaternary carbon's shift is influenced by both rings and the substituents. It is ortho to the deshielding C-F bond and para to the carboxylic acid. Its signal will be relatively downfield for a quaternary carbon, likely in the 138-142 ppm range and may show a small C-F coupling.

Analysis of Ring B (The tert-Butyl Ring)
  • C4' (tert-Butyl Attachment Point): The direct attachment of the bulky alkyl group causes a significant downfield shift for this quaternary carbon due to the alpha-carbon effect. Expected range: 150-155 ppm .

  • C2'/C6': These two carbons are chemically equivalent due to free rotation around the C1'-C4' axis. They are ortho to the electron-donating tert-butyl group, which shields them, shifting their signal slightly upfield compared to unsubstituted biphenyl. Expected range: 125-128 ppm .

  • C3'/C5': These two carbons are also chemically equivalent. Being meta to the tert-butyl group, they experience a minimal electronic effect. Their chemical shift will be close to that of the meta carbons in biphenyl itself. Expected range: ~128-131 ppm .

  • C1' (Inter-ring Linkage): This quaternary carbon is para to the strongly donating tert-butyl group, which will shield it relative to C1. Expected range: 135-140 ppm .

Analysis of Substituent Carbons
  • C7 (Carboxylic Acid Carbonyl): Carbonyl carbons in carboxylic acids are strongly deshielded and appear far downfield. Expected range: 168-173 ppm .[6]

  • C8 (tert-Butyl Quaternary Carbon): The quaternary carbon of the tert-butyl group typically appears in the 34-38 ppm range.

  • C9 (tert-Butyl Methyl Carbons): The three equivalent methyl carbons are shielded and will appear upfield, giving an intense signal in the 30-33 ppm range.[7]

Summary of Predicted Data

The predicted chemical shifts and expected multiplicities due to C-F coupling are summarized in the table below.

Carbon Atom(s)Predicted Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F Coupling)Rationale / Key Feature
C7 (-C OOH)168 - 173SingletCarbonyl carbon, strongly deshielded.
C3158 - 162Doublet (¹JCF ≈ 240-250 Hz)Direct attachment to F, large downfield shift.
C4'150 - 155SingletQuaternary, attached to bulky t-Bu group.
C1138 - 142Doublet (small J)Quaternary, ortho to C-F.
C1'135 - 140SingletQuaternary, para to t-Bu group.
C5130 - 135Doublet (³JCF ≈ 5-10 Hz)Ortho to COOH, meta to F.
C4130 - 135SingletQuaternary, attached to COOH.
C3'/C5'128 - 131SingletMeta to t-Bu group.
C6125 - 130Doublet (small J)Para to F.
C2'/C6'125 - 128SingletOrtho to t-Bu group.
C2115 - 120Doublet (²JCF ≈ 20-25 Hz)Ortho to F.
C8 (t-Bu Quat.)34 - 38SingletQuaternary alkyl carbon.
C9 (t-Bu Me)30 - 33SingletEquivalent methyl groups.

Table 1: Predicted ¹³C NMR Chemical Shifts and C-F Couplings.

Experimental Design for Unambiguous Assignment

While prediction provides a strong foundation, definitive assignment requires a suite of experiments. The workflow below outlines a robust strategy for complete structural verification.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Assignment prep Dissolve ~50-100 mg of sample in ~0.7 mL of DMSO-d6 spec1d 1. Standard Broadband Decoupled ¹³C Spectrum prep->spec1d dept 2. DEPT-135 Experiment spec1d->dept analysis1 Identify all carbon signals (protonated & quaternary) spec1d->analysis1 hsqc 3. HSQC Experiment dept->hsqc analysis2 Classify carbons: CH/CH₃ (positive) CH₂ (negative) Quaternary (absent) dept->analysis2 hmbc 4. HMBC Experiment hsqc->hmbc analysis3 Correlate carbons to directly attached protons (¹JCH) hsqc->analysis3 analysis4 Assign quaternary carbons via long-range correlations (²JCH, ³JCH) hmbc->analysis4

Figure 2: Recommended workflow for complete ¹³C NMR spectral assignment.

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, where each step builds upon the last to confirm assignments.

A. Sample Preparation:

  • Weighing: Accurately weigh 50-100 mg of this compound. A higher concentration is necessary for ¹³C NMR due to its low natural abundance and sensitivity.[8]

  • Solvent Selection: Due to the carboxylic acid moiety, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent to ensure solubility and avoid proton exchange issues with the acidic proton. Chloroform-d (CDCl₃) may also be suitable but could lead to broader signals for the carboxylic acid proton if not perfectly dry.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of the chosen deuterated solvent in a small vial.[9]

  • Filtration: Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

  • Referencing: While modern spectrometers can reference the residual solvent peak (DMSO-d₆ at ~39.52 ppm), tetramethylsilane (TMS) can be added as an internal standard (0.0 ppm) for ultimate precision.[8]

B. Spectrometer Setup and Data Acquisition:

  • Instrumentation: Utilize a spectrometer with a field strength of at least 400 MHz for ¹H frequency to ensure adequate signal dispersion.

  • Standard ¹³C {¹H} Spectrum:

    • Pulse Program: A standard single-pulse experiment with broadband proton decoupling (e.g., zgpg30 on Bruker systems).

    • Relaxation Delay (d1): Set to 2 seconds. Quaternary carbons have longer relaxation times, and an adequate delay is crucial for their observation.[10]

    • Number of Scans (ns): Accumulate at least 1024 scans to achieve a good signal-to-noise ratio.

  • DEPT-135 Experiment:

    • Purpose: This experiment differentiates carbons based on the number of attached protons.[11] CH and CH₃ groups will appear as positive signals, while CH₂ groups will be negative. Quaternary carbons are not observed.[12][13]

    • Pulse Program: A standard DEPT-135 pulse sequence.

    • Parameters: Use standard parameters derived from the proton spectrum. This is a much faster experiment than a standard ¹³C acquisition.

  • 2D HSQC Experiment:

    • Purpose: Heteronuclear Single Quantum Coherence (HSQC) generates a 2D plot correlating carbons (y-axis) to their directly attached protons (x-axis) via one-bond couplings (¹JCH).[14][15] This is the most reliable way to assign protonated carbons.

    • Pulse Program: A standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).

  • 2D HMBC Experiment:

    • Purpose: Heteronuclear Multiple Bond Correlation (HMBC) creates a 2D plot correlating carbons and protons that are separated by two or three bonds (²JCH, ³JCH).[16][17] This is the critical experiment for assigning quaternary carbons, which have no attached protons and thus no signal in an HSQC spectrum.

    • Pulse Program: A standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

Correlative Analysis: Assigning the Quaternary Carbons

The HMBC experiment provides the final, crucial pieces of the puzzle. By observing long-range correlations from known protons (assigned from ¹H NMR and HSQC), we can definitively place the quaternary carbons.

HMBC_Correlations H2 H2 C1 C1 H2->C1 C4 C4 H2->C4 C3 C3 H2->C3 H5 H5 H5->C1 H5->C4 C7 C7 (COOH) H5->C7 H6 H6 H6->C1 H6->C4 H2p_H6p H2'/H6' C1p C1' H2p_H6p->C1p C4p C4' H2p_H6p->C4p H3p_H5p H3'/H5' H3p_H5p->C1p H3p_H5p->C4p C8 C8 (tBu) H3p_H5p->C8 H9 H9 (Me) H9->C4p H9->C8

Figure 3: Key expected HMBC correlations for assigning quaternary carbons.

  • Assigning C7 (COOH): The proton on C5 (H5) should show a three-bond correlation to the carbonyl carbon C7.

  • Assigning C4: Protons H2, H5, and H6 will all show two or three-bond correlations to C4.

  • Assigning C1: Protons H2 and H6 will show correlations to C1. A cross-peak from H2'/H6' on the other ring may also be visible.

  • Assigning C4': The methyl protons (H9) of the tert-butyl group will show a strong two-bond correlation to C4'. Protons H3'/H5' will also correlate to C4'.

  • Assigning C1': Protons H2'/H6' and H3'/H5' will show correlations to C1'.

  • Assigning C8: The methyl protons (H9) will show a strong one-bond correlation in the HSQC to C9, but a crucial two-bond correlation in the HMBC to the quaternary carbon C8.

Conclusion

The ¹³C NMR analysis of this compound is a non-trivial but entirely manageable task when a systematic, multi-technique approach is employed. Simple prediction based on substituent effects provides a strong hypothesis for initial assignments. However, for the purposes of rigorous scientific validation required in research and development, this must be followed by a suite of 1D and 2D NMR experiments. The combined use of standard broadband decoupled ¹³C, DEPT-135, HSQC, and HMBC spectra provides a network of connectivity information that allows for the complete and unambiguous assignment of every carbon atom in the molecule, including the challenging quaternary centers. This guide provides the theoretical rationale and a field-proven experimental workflow to achieve this goal with confidence.

References

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  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

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  • Doddrell, D. M., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2, 402-408. Retrieved from [Link]

  • ResearchGate. (2016). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?. Retrieved from [Link]

  • Scilit. (n.d.). Conformational analysis of biphenyls using 13C NMR spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 835-847. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ChemHelp ASAP. (2022). Chemical shift of functional groups in 13C NMR spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

  • Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • All Things Science. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Retrieved from [Link]

  • American Chemical Society. (n.d.). Supporting Information for Ni-Catalyzed Carboxylation of Aryl Chlorides with Formic Acid. Retrieved from [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • MDPI. (n.d.). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • SpectraBase. (n.d.). Biphenyl - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Retrieved from [Link]

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mass spectrometry of 4'-(tert-butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry of 4'-(tert-butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive mass spectrometry (MS) profiling strategy for This compound . As a lipophilic, halogenated benzoic acid derivative, this molecule presents specific ionization behaviors governed by its acidic moiety and electron-withdrawing fluorine substituent.

This guide moves beyond generic protocols, applying structural mechanistics to predict fragmentation pathways, optimize ionization modes, and design robust LC-MS methodologies. It is designed for scientists establishing quality control (QC) or pharmacokinetic (PK) assays for this compound.

Molecular Profile & Physicochemical Context

Understanding the core physicochemical properties is the prerequisite for successful MS method development.

PropertyValue / CharacteristicMS Implication
Formula C₁₇H₁₇FO₂Defines the monoisotopic mass target.
Exact Mass 272.1213 Da The calculated value for high-resolution MS (HRMS).
Structure Biphenyl core, 4-COOH, 3-F, 4'-t-ButylCOOH: Directs Negative Mode ESI.3-F: Inductive effect lowers pKa; stabilizes ring.t-Butyl: Lipophilic anchor; diagnostic fragmentation in Positive Mode.
pKa (Calc.) ~3.8 – 4.0The 3-fluoro group increases acidity compared to benzoic acid (pKa 4.2), making deprotonation efficient at neutral pH.
LogP (Calc.) ~4.8 – 5.2High lipophilicity requires high organic content for elution and minimizes polar matrix interferences.

Ionization Strategy: Polarity Selection

For this specific molecule, Negative Electrospray Ionization (ESI-) is the gold standard for quantitation, while Positive Electrospray Ionization (ESI+) serves as a structural confirmation tool.

Primary Mode: Negative ESI (ESI-)
  • Mechanism: Deprotonation of the carboxylic acid to form the carboxylate anion [M-H]⁻ .

  • Target m/z: 271.11

  • Why: Carboxylic acids ionize effortlessly in negative mode. The resulting anion is stable, providing high sensitivity and lower background noise compared to positive mode.

  • Mobile Phase Requirement: Use a buffer pH > pKa (e.g., Ammonium Acetate pH ~7) to ensure the molecule enters the source already deprotonated.

Secondary Mode: Positive ESI (ESI+)
  • Mechanism: Protonation of the carbonyl oxygen or the aromatic ring [M+H]⁺ .

  • Target m/z: 273.13

  • Why: Useful for qualitative structural elucidation. The tert-butyl group often drives diagnostic fragmentation (loss of isobutene) in this mode, which is less common in negative mode.

Fragmentation Analysis (MS/MS)

The following pathways are derived from established fragmentation mechanics of fluorinated benzoates and alkyl-biphenyls.

A. Negative Mode Pathway (Quantitation)

In ESI(-), the precursor ion [M-H]⁻ (m/z 271) is highly stable. High collision energies (CE) are often required to induce fragmentation.

  • Primary Transition (Quantifier): Loss of CO₂ (Decarboxylation)

    • Mechanism: The carboxylate group cleaves, releasing neutral CO₂ (44 Da).

    • Transition: 271.1 → 227.1

    • Significance: This is the base peak and the most reliable transition for MRM (Multiple Reaction Monitoring) quantitation.

  • Secondary Transition (Qualifier): Loss of Methyl / Fluorine Effects

    • Mechanism: High-energy fragmentation of the biphenyl anion. While aromatic anions are stable, extreme energy can eject a methyl radical (from t-butyl) or HF (via rearrangement with the ortho-fluorine), though these are less abundant.

    • Transition: 271.1 → 212.1 (Loss of •CH₃ from 227 product) or 271.1 → 251.1 (Loss of HF).

B. Positive Mode Pathway (Structural Confirmation)

In ESI(+), the precursor [M+H]⁺ (m/z 273) is more labile.

  • Diagnostic Loss: Loss of Isobutene (C₄H₈)

    • Mechanism: A retro-Friedel-Crafts fragmentation common in tert-butyl aromatics. The t-butyl group leaves as neutral isobutene (56 Da).

    • Transition: 273.1 → 217.1

  • Neutral Loss: Loss of Water (-H₂O)

    • Mechanism: Elimination of water from the protonated carboxylic acid.

    • Transition: 273.1 → 255.1

Visualization: Fragmentation Pathways

The following diagram maps the logical fragmentation flow for both polarities.

Fragmentation Molecule 4'-(t-butyl)-3-fluoro- [1,1'-biphenyl]-4-COOH (Neutral: 272.12) Neg_Precursor [M-H]⁻ m/z 271.11 Molecule->Neg_Precursor ESI(-) Deprotonation Pos_Precursor [M+H]⁺ m/z 273.13 Molecule->Pos_Precursor ESI(+) Protonation Neg_Frag1 [M-H-CO₂]⁻ m/z 227.12 (Base Peak / Quant) Neg_Precursor->Neg_Frag1 - CO₂ (44 Da) Neg_Frag2 [M-H-CO₂-CH₃]⁻ m/z 212.09 (High Energy) Neg_Frag1->Neg_Frag2 - •CH₃ (15 Da) Pos_Frag1 [M+H-C₄H₈]⁺ m/z 217.06 (Loss of Isobutene) Pos_Precursor->Pos_Frag1 - C₄H₈ (56 Da) Pos_Frag2 [M+H-H₂O]⁺ m/z 255.12 Pos_Precursor->Pos_Frag2 - H₂O (18 Da)

Caption: Predicted fragmentation pathways for this compound in ESI(-) and ESI(+).

Method Development Protocol

To ensure robust data, follow this experimental workflow.

A. Liquid Chromatography (LC) Conditions

Due to the high LogP (~5.0), this compound is hydrophobic. It will retain strongly on reverse-phase columns.

  • Column: C18 or Biphenyl phase (e.g., Waters BEH C18 or Kinetex Biphenyl).

    • Why: Biphenyl columns offer unique pi-pi selectivity that can separate this molecule from non-fluorinated analogs.

  • Mobile Phase A: Water + 10 mM Ammonium Acetate (pH ~6.8).

    • Why: Ammonium acetate buffers the pH to ensure the carboxylic acid is deprotonated (for ESI-) while being volatile enough for MS.

  • Mobile Phase B: Acetonitrile (or Methanol).

    • Why: Acetonitrile provides sharper peaks for lipophilic aromatics; Methanol may offer different selectivity if isomers are present.

  • Gradient: Start high organic (e.g., 40% B) to reduce run time, ramping to 95% B.

B. Sample Preparation
  • Solvent: Dissolve standards in Methanol or Acetonitrile. Avoid pure water as the compound may precipitate.

  • Matrix: For biological matrices (plasma/tissue), use Protein Precipitation (PPT) with Acetonitrile. If sensitivity is low, use Liquid-Liquid Extraction (LLE) with MTBE (Methyl tert-butyl ether) or Ethyl Acetate, which will efficiently extract this lipophilic acid while leaving polar interferences behind.

C. Troubleshooting & "Ortho Effects"
  • Issue: Low Sensitivity in ESI(-).

    • Cause: Mobile phase pH is too low (suppressing ionization).

    • Fix: Ensure Ammonium Acetate/Hydroxide is used to raise pH > 5.0.

  • Issue: Peak Tailing.

    • Cause: Interaction of the COOH group with active sites on the column.

    • Fix: Increase buffer strength (up to 20mM) or use a column with "polar embedded" groups.

  • Ortho Effect: The Fluorine at position 3 is ortho to the Carboxylic Acid at position 4. This steric and electronic proximity often accelerates the loss of CO₂ (decarboxylation) in the source. If you see the m/z 227 ion in the MS1 scan (source fragmentation), lower the Cone Voltage or Fragmentor Voltage .

Workflow Visualization

MethodWorkflow Start Sample Preparation Solubility Dissolve in MeOH/ACN (Avoid 100% Water) Start->Solubility LC_Setup LC Configuration Column: C18 or Biphenyl MP A: 10mM NH4OAc (pH 7) MP B: ACN Solubility->LC_Setup MS_Tune MS Tuning (ESI-) Target: 271.11 [M-H]⁻ Optimize Cone Voltage to minimize in-source CO2 loss LC_Setup->MS_Tune Quant Quantitation (MRM) 271.1 -> 227.1 (CO2 loss) MS_Tune->Quant Qual Confirmation (ESI+) 273.1 -> 217.1 (Isobutene loss) MS_Tune->Qual

Caption: Recommended workflow for developing a robust LC-MS assay for the title compound.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (General principles of ESI and fragmentation of aromatic acids).

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 4,4'-di-tert-butylbiphenyl (Analogue). NIST Standard Reference Database. (Used for tert-butyl fragmentation behavior).

  • Holcapek, M., et al. (2010). Fragmentation behavior of small molecules in LC-MS. (Mechanisms of decarboxylation in negative ion mode).

  • PubChem. Compound Summary for 4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid. (Structural analog data).

The Strategic Implementation of the tert-Butyl Moiety in Biphenyl Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of biphenyl carboxylic acid derivatives—a scaffold ubiquitous in NSAIDs, retinoids, and angiotensin II receptor blockers—the tert-butyl group functions as far more than a simple lipophilic bulk.[1] It acts as a conformational lock and a metabolic shield .

This guide deconstructs the physicochemical and pharmacokinetic rationale for deploying tert-butyl groups in drug design. We analyze its role in forcing atropisomeric twisting to match receptor topology, its utility in blocking benzylic oxidation, and the specific synthetic protocols required to install this bulky motif efficiently.

Structural Mechanics: The Steric Anchor

The biphenyl core is inherently flexible, with a low rotational barrier around the C1-C1' bond. The introduction of a tert-butyl group radically alters this landscape depending on its position.

Ortho-Substitution: The Orthogonal Twist

When a tert-butyl group is placed at the ortho position (2-position), the steric clash with the protons of the adjacent ring forces the biphenyl system out of planarity.

  • Dihedral Angle: Shifts from ~44° (unsubstituted) to ~90° (orthogonal).

  • Pharmacological Consequence: This "locking" effect is critical for disrupting π-stacking interactions that may lead to aggregation or toxicity, while pre-organizing the molecule to fit into deep, narrow hydrophobic pockets (e.g., the transthyretin T4 binding site).

Para-Substitution: The Hydrophobic Spear

At the para position (4'-position), the tert-butyl group does not influence the torsion angle significantly but acts as a "hydrophobic spear."

  • Volume: It occupies a spherical volume of roughly 115 ų, significantly larger than a methyl group.

  • Interaction: It is frequently used to fill the hydrophobic "dead space" in ligand-binding domains (LBDs), such as the H12 helix region of Retinoid X Receptors (RXR).

Diagram 1: Conformational Control Logic

The following diagram illustrates the decision tree for using tert-butyl groups to manipulate biphenyl geometry.

G Start Biphenyl Scaffold Optimization Goal1 Goal: Pre-organization / Reduce Aggregation Start->Goal1 Goal2 Goal: Maximize Affinity / Fill Pocket Start->Goal2 Ortho Strategy: Ortho-Substitution (2-tert-butyl) Goal1->Ortho Para Strategy: Para-Substitution (4'-tert-butyl) Goal2->Para Result1 Effect: Orthogonal Twist (~90°) Disrupts Planarity Ortho->Result1 Result2 Effect: Linear Extension High Lipophilic Contact Para->Result2

Caption: Decision logic for placing tert-butyl groups to achieve specific conformational outcomes.

Pharmacokinetic Modulation: The Metabolic Shield

A primary failure mode for methylated biphenyls is rapid oxidation. The tert-butyl group offers a solution known as "metabolic blocking," though it introduces its own liabilities.

The "Magic Methyl" vs. "Bulky Butyl"
  • Methyl Group Liability: A methyl group on a biphenyl ring is a prime target for Cytochrome P450 (CYP) enzymes. It undergoes rapid benzylic oxidation to a primary alcohol, then to a carboxylic acid, often deactivating the drug or causing rapid clearance.

  • tert-Butyl Advantage: Lacking benzylic protons, the tert-butyl group cannot undergo direct benzylic oxidation. This extends the half-life (

    
    ) of the parent compound.
    
The Liability: Omega-Hydroxylation

While it blocks benzylic attack, the tert-butyl group is susceptible to


-hydroxylation (at one of the methyl terminals), typically mediated by CYP2C8 or CYP3A4. However, this rate is generally slower than benzylic oxidation of a methyl group.

Table 1: Comparative Physicochemical & Metabolic Profile

FeatureMethyl (-CH₃)tert-Butyl (-C(CH₃)₃)Bioisostere (CF₃-Cyclopropyl)
Benzylic Oxidation High (Rapid clearance)Null (Blocked)Null
Lipophilicity (LogP) +0.5+1.9 (High membrane perm.)+1.2
Steric Volume SmallLarge (Spherical)Medium
Metabolic Route Oxidation to -COOHHydroxylation to -C(CH₃)₂CH₂OHHighly Stable

Synthetic Methodologies

Synthesizing sterically encumbered biphenyls requires specific catalytic considerations. The standard protocol utilizes the Suzuki-Miyaura Cross-Coupling .

Protocol: Synthesis of 4'-tert-Butyl-4-biphenylcarboxylic Acid

Target: Coupling 4-bromo-benzoic acid with 4-tert-butylphenylboronic acid.

Reagents:

  • Aryl Halide: 4-Bromobenzoic acid (1.0 eq)

  • Boronic Acid: 4-tert-butylphenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: Na₂CO₃ (2.0 M aqueous solution)[2]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing (Critical): Charge the reaction vessel with 1,4-dioxane and water. Sparge with Argon or Nitrogen for 20 minutes. Rationale: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Loading: Add the aryl halide, boronic acid, and base under a counter-flow of inert gas. Add the Palladium catalyst last.

  • Thermal Activation: Heat the mixture to reflux (approx. 100°C) for 12–16 hours.

    • Note: For ortho-substituted (tert-butyl) variants, microwave irradiation at 120°C for 1 hour is preferred to overcome the activation energy barrier imposed by steric hindrance.

  • Workup: Cool to room temperature. Acidify with 1N HCl to pH ~3 (to protonate the carboxylic acid). Extract with Ethyl Acetate (3x).

  • Purification: The tert-butyl group renders the product highly crystalline. Recrystallization from Ethanol/Water is often sufficient, avoiding column chromatography.

Diagram 2: Synthetic Pathway & Mechanism

Suzuki Start Ar-Br + Ar'-B(OH)2 OxAdd Oxidative Addition (Pd0 inserts into C-Br) Start->OxAdd Pd(0) TransMet Transmetallation (Base activates Boron) OxAdd->TransMet Base RedElim Reductive Elimination (C-C bond forms) TransMet->RedElim RedElim->OxAdd Catalytic Cycle Product Biphenyl Product (Pd0 regenerated) RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle utilized for constructing the biphenyl core.

Case Study: Retinoid X Receptor (RXR) Agonists

The application of tert-butyl groups is best exemplified in the design of "Retinoids" (Vitamin A analogs).

  • Compound: CD437 (a synthetic retinoid).

  • Mechanism: The 4'-tert-butyl group on the biphenyl scaffold mimics the trimethylcyclohexenyl ring of natural retinoic acid.

  • Receptor Interaction: The bulky alkyl group wedges into the hydrophobic pocket of the RXR Ligand Binding Domain (LBD). This interaction stabilizes the Helix 12 (H12) conformation, which is the "mouse trap" mechanism required to recruit co-activators for gene transcription.

  • Selectivity: Removal of the tert-butyl group or replacement with a methyl group results in a drastic loss of potency (often >100-fold), proving that the volume-filling effect is obligate for receptor activation.

References

  • Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. (2013). Discusses the metabolic liabilities of t-butyl and bioisosteres.

  • Torsional barriers of substituted biphenyls calculated using density functional theory. Journal of Molecular Structure. (2012). Analysis of dihedral angles in ortho-substituted biphenyls.

  • Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling. Organic Syntheses. (1998).[2] Standard protocols for biphenyl synthesis.

  • The tert-butyl group in chemistry and biology. International Journal of Molecular Sciences. (2021). Comprehensive review of the moiety's role in drug design.

  • An in silico to in vivo approach identifies retinoid-X receptor activating tert-butylphenols. Nature Communications. (2023). Specific case study on RXR activation via tert-butyl groups.

Sources

Methodological & Application

experimental protocol for the synthesis of 4'-(tert-butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 4'-(tert-butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid . This scaffold is a critical structural motif in medicinal chemistry, often serving as a transthyretin (TTR) stabilizer or a non-steroidal anti-inflammatory drug (NSAID) analog.

Strategic Rationale: While direct coupling of free carboxylic acids is possible, this protocol utilizes an Ester-Protection Strategy .[1] We employ methyl 4-bromo-2-fluorobenzoate as the electrophile.[1] This approach is chosen for three reasons:

  • Purification: The intermediate ester is amenable to standard normal-phase flash chromatography, whereas the fluorinated acid often streaks or binds irreversibly to silica.[1]

  • Solubility: The ester maintains higher solubility in standard Suzuki solvents (Dioxane/Toluene), allowing for higher concentration reactions.[1]

  • Chemo-selectivity: It prevents the formation of palladium-carboxylate complexes that can dampen catalytic turnover.[1]

Strategic Workflow & Mechanism

The synthesis proceeds via a Palladium(0)-catalyzed Suzuki-Miyaura cross-coupling followed by a mild nucleophilic saponification.[1]

Reaction Scheme Visualization

G SM1 Methyl 4-bromo-2-fluorobenzoate (Electrophile) Cat Pd(dppf)Cl2 • DCM K2CO3, Dioxane/H2O SM1->Cat SM2 4-(tert-butyl)phenylboronic acid (Nucleophile) SM2->Cat Inter Intermediate Ester (Purified via SiO2) Cat->Inter 90°C, 4h Step2 LiOH Hydrolysis THF/H2O Inter->Step2 Product Target Acid (Crystallized) Step2->Product Acidification (pH 2)

Figure 1: Synthetic workflow adopting the Ester-Protection Strategy to ensure high purity.

Materials & Equipment

Reagents:

  • Methyl 4-bromo-2-fluorobenzoate (CAS: 179232-29-2) | Purity: >97%[1]

  • 4-tert-butylphenylboronic acid (CAS: 123324-71-0) | Purity: >97% | Note: Store at 4°C to prevent dehydration to boroxine.[1]

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) | Why: High stability in air and excellent performance with sterically hindered aryl chlorides/bromides.

  • Base: Potassium Carbonate (K₂CO₃), anhydrous.[1][2]

  • Solvents: 1,4-Dioxane (Anhydrous), Water (Degassed), THF, Methanol.

Equipment:

  • Schlenk line or Nitrogen manifold.[1]

  • Reflux condenser.[1]

  • Flash Chromatography System (CombiFlash or manual column).[1]

Experimental Protocols

Step 1: Suzuki-Miyaura Coupling

Objective: Synthesis of methyl 4'-(tert-butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylate.[1]

Stoichiometry Table:

ReagentMW ( g/mol )Equiv.[1][3][4][5]Amount (Example)
Methyl 4-bromo-2-fluorobenzoate233.031.02.33 g (10 mmol)
4-(tert-butyl)phenylboronic acid178.041.22.14 g (12 mmol)
Pd(dppf)Cl₂[1]·CH₂Cl₂816.640.03245 mg (3 mol%)
K₂CO₃138.213.04.14 g (30 mmol)
1,4-Dioxane--40 mL
Water--10 mL

Procedure:

  • Degassing: In a 250 mL round-bottom flask, combine 1,4-dioxane and water. Sparge with nitrogen gas for 15 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.

  • Charging: Add the aryl bromide, boronic acid, and K₂CO₃ to the flask.

  • Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst last.[1]

  • Reaction: Fit the flask with a reflux condenser and nitrogen balloon. Heat the mixture to 90°C in an oil bath. Stir vigorously for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1).[1] The starting bromide (Rf ~0.[1]6) should disappear; a fluorescent blue spot (the biphenyl ester) will appear (Rf ~0.5).[1]

  • Workup:

    • Cool to room temperature.[1][6]

    • Filter through a pad of Celite to remove Palladium black.[1] Wash the pad with EtOAc (50 mL).[1]

    • Transfer filtrate to a separatory funnel.[1] Wash with Water (2 x 30 mL) and Brine (1 x 30 mL).[1]

    • Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude dark oil via flash chromatography (SiO₂, Gradient: 0% → 10% EtOAc in Hexanes).

    • Yield Expectation: 85–92% as a white/off-white solid.[1]

Step 2: Saponification (Hydrolysis)

Objective: Conversion of the ester to the free acid target.

Procedure:

  • Dissolution: Dissolve the purified ester (from Step 1) in a mixture of THF (3 parts) and Methanol (1 part). (e.g., 10 mL THF / 3.3 mL MeOH for 1g of ester).[1]

  • Base Addition: Add aqueous Lithium Hydroxide (LiOH, 2.5 M, 3.0 equiv).

  • Reaction: Stir at 50°C for 2 hours. The solution will likely become homogeneous.[1]

    • Checkpoint: LCMS should show complete consumption of the ester (M+H not observed) and appearance of the acid mass (M-H in negative mode).

  • Acidification & Isolation:

    • Cool to room temperature.[1][6]

    • Concentrate partially to remove THF/MeOH.[1]

    • Slowly add 1N HCl until pH reaches ~2.[1]0. Precipitation will occur. [1]

    • Stir the slurry for 30 minutes to ensure a filterable solid.

  • Final Purification: Filter the solid and wash with cold water.[1] Recrystallize from Ethanol/Water or Acetonitrile if high purity (>99%) is required for biological assays.[1]

Quality Control & Analytics

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity > 98.0%HPLC (254 nm)
Identity Consistent with Structure1H NMR (DMSO-d6)
Mass [M-H]- = 271.1 (approx)LC-MS (ESI-)

Key NMR Signals (Diagnostic):

  • tert-butyl group: Singlet, ~1.3 ppm (9H).[1]

  • Carboxylic Acid: Broad singlet, >12.0 ppm (1H, exchanges with D₂O).[1]

  • Fluorine Splitting: The proton at position 2 (relative to biphenyl link) / position 3 (relative to acid) will show characteristic H-F coupling (d or dd).[1]

Troubleshooting Guide

Issue: "The reaction turned black immediately and stalled."

  • Cause: Palladium precipitation ("Pd black") due to poor ligand stability or oxygen ingress.[1]

  • Fix: Ensure rigorous degassing.[1] Switch to XPhos Pd G2 catalyst if the substrate is particularly hindered, though Pd(dppf)Cl₂ is usually sufficient.

Issue: "I see a major impurity with Mass = Starting Bromide Mass - Br + H."

  • Cause: Protodehalogenation.[1] The oxidative addition occurred, but the transmetalation failed, followed by reductive elimination with a hydride.

  • Fix: Use anhydrous dioxane. Ensure the base is dry.[1] Lower the temperature to 80°C and increase the catalyst loading slightly.

Issue: "Separating the product from boronic acid residues."

  • Cause: Excess boronic acid used.[1]

  • Fix: In Step 2 (Hydrolysis), the boronic acid remains soluble in the basic aqueous wash, while the ester stays in the organic layer. Ensure the Step 1 workup washes are thorough.[1]

References

  • Suzuki-Miyaura Coupling of Fluorinated Substrates: Korenaga, T., et al. "Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid."[1] Organic Letters, 2005, 7(22), 4915-4917.[1][7]

  • General Protocol for Hindered Biaryls: Blaisdell, T. P., & Morken, J. P. "Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis..." Journal of the American Chemical Society, 2015. [1]

  • Purification Strategies for Fluorinated Acids: BenchChem Technical Support. "Purifying Fluorinated Carboxylic Acids by Recrystallization." BenchChem Application Notes, 2025.

  • Catalyst Selection for Ortho-Substituted Aromatics: Lu, G. P., et al. "Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings."[1] Journal of Organic Chemistry, 2012, 77, 3700-3703.[8]

Sources

Application Note: Palladium Catalysts for Sterically Hindered Biphenyl Synthesis

[1][2][3][4][5][6]

Executive Summary & Core Directive

Synthesizing sterically hindered biaryls (e.g., 2,2',6,6'-tetrasubstituted systems) remains one of the most persistent challenges in drug discovery. Standard protocols utilizing PPh₃ or dppf often fail due to the inability of the catalyst to undergo reductive elimination in a crowded coordination sphere.

This guide moves beyond generic "screening kits" to provide a rational, mechanistic approach to ligand selection. We focus on two dominant catalyst classes that have solved the "ortho-effect" problem: Dialkylbiaryl Phosphines (Buchwald Ligands) and Sterically Demanding N-Heterocyclic Carbenes (PEPPSI-IPent).

Catalyst Selection Matrix: The "Flexible Bulk" Principle

Success in hindered couplings depends on the "Flexible Bulk" of the ancillary ligand. The ligand must be bulky enough to enforce a mono-ligated Pd(0) species (increasing oxidative addition rates) yet flexible enough to accommodate the transient crowding of the reductive elimination transition state.

Comparative Analysis of Leading Catalysts[7][8]
Catalyst SystemPrimary IndicationMechanism of ActionKey Advantage
SPhos Pd G4 Tri-ortho substitutions (e.g., 2,6-disubstituted halide + 2-substituted boronic acid).High electron density facilitates oxidative addition; methoxy group on ligand provides secondary interaction.Universal baseline; excellent stability.
XPhos Pd G4 Heterocyclic hindered systems; unstable boronic acids.Isopropyl groups increase bulk; rapid activation prevents protodeboronation.Superior for electron-rich or heteroaryl chlorides.
Pd-PEPPSI-IPent Tetra-ortho substitutions (e.g., 2,6-dimethyl halide + 2,6-dimethyl boronic acid)."Flexible bulk" of the isopentyl side arm wraps around the metal, stabilizing the T-shaped intermediate.The "Nuclear Option" for substrates where phosphines fail.

Mechanistic Visualization

The following diagram illustrates the critical bottleneck in hindered couplings: the Reductive Elimination step. In tetra-ortho systems, the energy barrier for this step is prohibitively high without specific ligand acceleration.

CatalyticCyclePreCatPd(II) Precatalyst(e.g., Pd-PEPPSI-IPent)Pd0Active Species[L-Pd(0)]PreCat->Pd0 Activation (Base/Heat)OxAddOxidative Addition(Ar¹-Pd(II)-X)Pd0->OxAdd + Ar¹-ClTransMetTransmetalation(Ar¹-Pd(II)-Ar²)OxAdd->TransMet + Ar²-B(OH)₂ / BaseRedElimReductive Elimination(Steric Bottleneck)TransMet->RedElim Rate Determining Step(Requires Flexible Bulk)RedElim->Pd0 RegenerationProductTetra-ortho BiarylRedElim->Product

Figure 1: Catalytic cycle highlighting Reductive Elimination as the rate-determining step in sterically hindered systems.

Detailed Experimental Protocols

Protocol A: The "Standard" High-Performance Method (Tri-Ortho)

Target: Synthesis of 2,2',6-trisubstituted biaryls. Catalyst: SPhos Pd G4 (or Pd(OAc)₂ + SPhos).

  • Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with:

    • Aryl Bromide/Chloride (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • SPhos Pd G4 (1–2 mol%)

    • K₃PO₄ (2.0 equiv, finely ground)

  • Solvent Addition: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration relative to halide).

    • Note: If solubility is an issue, add 10% water (degassed).

  • Reaction: Seal the vial and heat to 100 °C for 12–18 hours.

  • Workup: Cool to RT, filter through a pad of Celite/Silica, eluting with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: The "Extreme Steric" Method (Tetra-Ortho)

Target: Synthesis of 2,2',6,6'-tetrasubstituted biaryls (e.g., binaphthyls, tetra-methyl biphenyls). Catalyst: Pd-PEPPSI-IPent.

Rationale: The iso-pentyl (IPent) wings on the NHC ligand provide superior steric flexibility compared to the standard iso-propyl (IPr) or cyclo-pentyl (cPent) variants, allowing the bulky aryl groups to rotate into position for coupling.

  • Reagent Charging:

    • Aryl Chloride (1.0 equiv)

    • Boronic Acid (2.0 equiv) — Excess is crucial due to potential protodeboronation.

    • Pd-PEPPSI-IPent (2–4 mol%)

    • KOtBu (2.2 equiv) — Strong base is often required for difficult transmetalation.

  • Solvent System:

    • 1,4-Dioxane (strictly anhydrous).

  • Execution:

    • Heat to 80–110 °C .

    • Critical Step: Monitor conversion after 1 hour. If <10%, raise temperature to 120 °C. PEPPSI catalysts are thermally robust.

  • Purification:

    • Standard aqueous workup. Note that hindered biaryls often have distinct Rf values compared to starting materials due to non-planarity.

Troubleshooting & Optimization Guide

ObservationDiagnosisCorrective Action
Protodeboronation (Ar-H detected)Boronic acid instability; Transmetalation is too slow.1. Switch to XPhos Pd G4 (faster activation).2. Use Boronic Esters (BPin) or MIDA boronates.3. Add water (5% v/v) to increase solubility of the base.
Homocoupling (Ar¹-Ar¹)Oxidative addition occurred, but transmetalation failed, leading to disproportionation.1. Switch to Pd-PEPPSI-IPent .2. Ensure strict O₂ exclusion (O₂ promotes homocoupling).
No Reaction (SM recovered)Catalyst poisoning or failure to oxidatively add.1. For aryl chlorides, ensure temperature is >80 °C.2. Verify ligand:Pd ratio is 1:1 (if mixing in situ). Excess ligand inhibits active species in hindered systems.

Decision Tree for Ligand Selection

SelectionGuideStartSubstrate AnalysisOrthoCountCount Ortho Substituents(Total on both rings)Start->OrthoCountLow0-2 SubstituentsOrthoCount->Low EasyMed3 Substituents(Tri-Ortho)OrthoCount->Med ModerateHigh4 Substituents(Tetra-Ortho)OrthoCount->High DifficultRec1Standard SPhos or XPhos(0.5-1 mol%)Low->Rec1Rec2SPhos Pd G4(High T, 2 mol%)Med->Rec2Rec3Pd-PEPPSI-IPent(Strong Base, Dioxane)High->Rec3

Figure 2: Ligand selection workflow based on steric demand.

References

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls." Angewandte Chemie International Edition.

  • Buchwald, S. L., et al. (2004). "Universal Palladium Catalysts for the Suzuki-Miyaura Coupling of Aryl Halides." Journal of the American Chemical Society.[1]

  • Tu, T., et al. (2012).[2] "Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates."[2] Organic Letters.

  • Sigma-Aldrich. "Buchwald Ligands and Precatalysts User Guide."

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 3-Fluoro-4-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Focus: Troubleshooting & Optimization Target Substrate: 3-Fluoro-4-bromobenzoic acid (CAS: 1007-16-5) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

Coupling 3-fluoro-4-bromobenzoic acid presents a dichotomy in reactivity. The fluorine substituent at the 3-position (ortho to the bromide) inductively withdraws electron density, activating the C-Br bond for oxidative addition. However, the free carboxylic acid moiety is a potent catalyst poison and solubility disruptor.

This guide treats the reaction not as a "recipe" but as a system of competing rates. Success depends on managing the Carboxylate-Palladium Equilibrium and preventing Protodeboronation of the coupling partner.

Part 1: The Diagnostic Logic (Root Cause Analysis)

Before altering conditions, identify the failure mode. Use this logic tree to diagnose your specific issue.

TroubleshootingLogic Start START: Reaction Failed CheckSM Did Aryl Bromide Consume? Start->CheckSM CheckBoronic Did Boronic Acid Consume? CheckSM->CheckBoronic No (SM Remains) Success ISSUE: Isolation/Workup (Product is Water Soluble) CheckSM->Success Yes (SM Gone) Poisoning ISSUE: Catalyst Poisoning (Carboxylate Binding) CheckBoronic->Poisoning No (Both SMs Remain) Protodeboronation ISSUE: Protodeboronation (Boronic Acid Instability) CheckBoronic->Protodeboronation Yes (Boronic Gone, Bromide Remains) Homocoupling ISSUE: Oxidative Homocoupling (O2 Leak / Excess Oxidant) CheckBoronic->Homocoupling Yes (Biaryl-Boronic Dimer formed)

Figure 1: Diagnostic logic tree for isolating failure modes in halo-acid couplings.

Part 2: Troubleshooting Modules

Module A: The "No Reaction" Scenario (Catalyst Poisoning)

Symptom: LCMS shows starting material (3-fluoro-4-bromobenzoic acid) is untouched. The catalyst may have precipitated as Pd-black immediately.

The Mechanism: The carboxylic acid deprotonates to form a carboxylate (


). This anionic species can displace ligands on the Palladium(II) center, forming a stable, unreactive "palladacycle" or simply saturating the coordination sphere, preventing the reduction to active Pd(0).

Solutions:

  • Base Stoichiometry (The 3.0 Eq Rule):

    • You need 1.0 equivalent to neutralize the acid.[1][2][3]

    • You need at least 1.5–2.0 equivalents to facilitate the transmetallation step.

    • Action: Ensure you are using at least 3.0–3.5 equivalents of base (e.g., K₂CO₃ or K₃PO₄).

  • Solubility Switch:

    • In non-polar solvents (Toluene), the potassium carboxylate salt precipitates, coating the stir bar and stopping the reaction.

    • Action: Switch to a Dioxane/Water (4:1) or DMF/Water system. The water is non-negotiable; it dissolves the carboxylate salt, keeping it available for reaction but preventing it from "caking" the catalyst.

  • Ligand Selection:

    • Standard PPh₃ is often too weak to displace the carboxylate.

    • Action: Switch to SPhos or XPhos . These bulky, electron-rich Buchwald ligands prevent the formation of stable carboxylate-bridged Pd dimers.

Module B: The "Missing Boronic Acid" Scenario (Protodeboronation)

Symptom: The aryl bromide remains, but the boronic acid has converted to its de-boronated parent arene (Ar-B(OH)₂ → Ar-H).

The Mechanism: Electron-rich or heteroaryl boronic acids are prone to hydrolysis (protodeboronation) under basic, aqueous conditions at high temperatures. The 3-fluoro-4-bromobenzoic acid requires heat to react, creating a conflict.

Solutions:

  • Dosing Strategy:

    • Do not add all boronic acid at the start.

    • Action: Add the boronic acid in 3 portions over 1 hour. This keeps the instantaneous concentration low, favoring coupling over decomposition.

  • Base Modification:

    • Carbonates (pH ~11) can be too harsh.

    • Action: Switch to K₃PO₄ (anhydrous) or KF (potassium fluoride). Fluoride bases activate the boron via a different mechanism (formation of fluoroborates) that is less prone to protodeboronation than hydroxy-borates.

  • The "Ester" Workaround (Nuclear Option):

    • If the boronic acid is extremely fragile (e.g., 2-pyridyl), direct coupling with the free acid is likely impossible.

    • Action: Methylate the acid first (MeOH/H₂SO₄), couple, then saponify (LiOH/THF/H₂O).

Part 3: Optimized Protocols

Protocol A: Direct Coupling (The "Gold Standard")

Recommended for robust boronic acids (e.g., Phenyl, 4-Methoxyphenyl).

ParameterSpecificationRationale
Substrate 3-Fluoro-4-bromobenzoic acid (1.0 equiv)
Partner Aryl Boronic Acid (1.3 equiv)Excess accounts for minor deboronation.
Catalyst Pd(dppf)Cl₂ · DCM (3–5 mol%)Ferrocenyl ligand resists oxidation and poisoning better than PPh₃.
Base K₂CO₃ (3.5 equiv)High loading required to neutralize acid + drive cycle.
Solvent 1,4-Dioxane / Water (4:1 v/v) Essential for solubilizing the carboxylate salt.
Temp 80–90 °C
Time 4–16 Hours

Step-by-Step:

  • Charge a reaction vial with 3-fluoro-4-bromobenzoic acid (1.0 eq), Boronic Acid (1.3 eq), and K₂CO₃ (3.5 eq).

  • CRITICAL: Add Solvent (Dioxane/Water) and sparge with Nitrogen/Argon for 10 minutes before adding catalyst. Oxygen promotes homocoupling.

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Seal and heat to 90 °C.

  • Workup (Acid-Base Extraction):

    • Cool to RT. Dilute with water.[2][4]

    • Wash the basic aqueous layer with Ethyl Acetate (removes non-acidic impurities/dimers).

    • Acidify the aqueous layer to pH 2 with 1M HCl. The product will precipitate.

    • Extract the precipitate with Ethyl Acetate or filter directly if solid.

Protocol B: The "Difficult Partner" (SPhos Method)

Recommended for sterically hindered or electron-poor boronic acids.

  • Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).[2]

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene / Water (10:1).

  • Note: Pre-stir the Pd(OAc)₂ and SPhos in the solvent for 5 minutes to form the active catalyst species before adding substrates.

Part 4: Mechanistic Visualization

Understanding the competition between the productive cycle and the "poisoned" state is vital.

Mechanism Pd0 Active Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 3-F-4-Br-Benzoic Acid Poison DEAD END: Carboxylate Complex (Pd-O-CO-Ar) OxAdd->Poison Low Base / Non-Polar Solvent TransMet Transmetallation OxAdd->TransMet Boronic Acid + Base Product Reductive Elimination (Biaryl Product) TransMet->Product Product->Pd0

Figure 2: The "Death Loop" (Red) occurs when the carboxylate coordinates to Pd before transmetallation can occur. Adequate base and water prevent this.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use DMF instead of Dioxane? A: Yes, DMF/Water is excellent for solubility. However, DMF can decompose to dimethylamine at high temperatures (>100°C), which can coordinate to Pd. Stick to Dioxane if possible, or keep DMF temps <100°C.

Q: Why is my product yield >100%? A: You likely have inorganic salts (Potassium bromide/carbonate) trapped in your solid. The free acid product is often a solid that traps salts.

  • Fix: Triturate the solid product in water or 1M HCl, sonicate, and filter again to dissolve trapped salts.

Q: The reaction turns black instantly. Is it dead? A: Not necessarily. Pd-black precipitation is common in high-activity couplings. However, if it happens before heating, your catalyst might be decomposing due to lack of ligand stabilization. Ensure you are using phosphine ligands (dppf, SPhos), not "ligandless" conditions.

References

  • BenchChem. (2025).[1][2][3] Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. Retrieved from 5

  • Royal Society of Chemistry. (2011). Suzuki-Miyaura coupling of aryl halides containing carboxyl group in water. RSC Advances. Retrieved from 6

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from 7

  • ResearchGate. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. Retrieved from 8

Sources

common side products in the synthesis of 4'-(tert-butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Impurity Control for 4'-(tert-butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic Acid

Topic: Troubleshooting Common Side Products in Suzuki-Miyaura Coupling Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Context: Synthesis of CAS: [Target Molecule] via Pd-Catalyzed Cross-Coupling

Executive Summary: The Reaction Landscape

The synthesis of This compound is a classic application of the Suzuki-Miyaura cross-coupling reaction. While generally robust, the specific electronic and steric environment of the 3-fluoro-4-carboxyphenyl moiety introduces distinct challenges that lead to a predictable set of impurities.

The Core Chemistry:

  • Electrophile: 4-bromo-2-fluorobenzoic acid (activated by the electron-withdrawing fluorine and carboxyl group).

  • Nucleophile: 4-(tert-butyl)phenylboronic acid (electron-rich, para-substituted).

  • Catalyst: Pd(0) source (typically Pd(PPh3)4 or Pd(dppf)Cl2).

Below is the mechanistic map detailing where the reaction deviates from the productive cycle to generate specific side products.

ReactionLandscape Start Starting Materials: 4-bromo-2-fluorobenzoic acid + 4-(tert-butyl)phenylboronic acid Pd_Cycle Pd(0) Catalytic Cycle (Oxidative Addition -> Transmetalation -> Reductive Elimination) Start->Pd_Cycle + Base / Pd cat. Side1 IMPURITY A (Homocoupling): 4,4'-di-tert-butyl-1,1'-biphenyl Start->Side1 O2 / Low Pd Activity Side2 IMPURITY B (Protodeboronation): tert-butylbenzene Start->Side2 H2O / High Temp Side3 IMPURITY C (Hydrodehalogenation): 3-fluorobenzoic acid Start->Side3 Hydride Source / Solvent Product TARGET PRODUCT: This compound Pd_Cycle->Product Major Pathway

Figure 1: Reaction landscape illustrating the divergence of starting materials into the target product versus the three primary impurity classes.

Diagnostic Guide: Identifying Your Impurities

Before troubleshooting, you must correctly identify which side product is compromising your yield. Use the table below to correlate your analytical data (TLC/LCMS) with the specific impurity.

Impurity TypeChemical IdentityTLC Behavior (vs. Product)Origin / Cause
Homocoupling (Dimer) 4,4'-di-tert-butyl-1,1'-biphenylMuch Higher Rf (Non-polar)Presence of Oxygen; Slow transmetalation; Excess boronic acid.
Protodeboronation tert-butylbenzeneSolvent Front (Volatile)High temperature; Aqueous base; Unstable boronic acid species.
Hydrodehalogenation 3-fluorobenzoic acidSimilar Rf (Often co-elutes)Hydride transfer from solvent (e.g., alcohols) or base; "Pd-Hydride" species formation.
Oxidation 4-tert-butylphenolHigher Rf (but lower than dimer)Oxidation of boronic acid by H2O2 or air.
Phosphine Oxide Triphenylphosphine oxideLow Rf (UV active)Byproduct of Pd(PPh3)4 oxidation; often streaks on silica.

Technical Troubleshooting (Q&A)

Scenario A: "I have a large non-polar spot on TLC, and my yield is <50%."

Diagnosis: You are likely observing Homocoupling of the boronic acid (Impurity A). The Mechanism: In the presence of oxygen, the Pd(II) species can catalyze the coupling of two boronic acid molecules rather than the cross-coupling. This is exacerbated if the oxidative addition of the aryl bromide is slow.

Corrective Actions:

  • Degas Rigorously: Do not just purge. Use the "Freeze-Pump-Thaw" method or vigorous sparging with Argon for at least 20 minutes before adding the catalyst.

  • Switch Catalyst/Ligand: The 3-fluoro group on the benzoic acid exerts an inductive effect that activates the C-Br bond, so oxidative addition should be fast. However, if you are using Pd(PPh3)4, try a more active catalyst like Pd(dppf)Cl2 or Pd(Amphos)Cl2 . These bidentate/bulky ligands prevent the formation of the bridged Pd species required for homocoupling.

  • Stoichiometry Control: Reduce the excess of 4-(tert-butyl)phenylboronic acid. Use 1.05 equivalents instead of 1.5.

Scenario B: "My LCMS shows a mass corresponding to [M-Br+H], and the impurity tracks with my product."

Diagnosis: This is Hydrodehalogenation (Impurity C), resulting in 3-fluorobenzoic acid. The Mechanism: The Palladium inserts into the C-Br bond, but instead of transmetalating with the boron, it picks up a hydride (H-) from the solvent (often ethanol, isopropanol, or DMF) or the base. Reductive elimination then yields the debrominated arene.

Corrective Actions:

  • Change the Solvent: If you are using primary or secondary alcohols (EtOH, iPrOH), switch to a non-protic polar solvent system like Dioxane/Water or Toluene/Water . Alcohols are excellent hydride donors for Pd.

  • Increase Concentration: Dilute reactions often favor side pathways. Run the reaction at a higher concentration (e.g., 0.5 M).

  • Base Selection: Switch from alkoxide bases (NaOEt) to inorganic carbonates or phosphates (K2CO3, K3PO4), which are less likely to participate in beta-hydride elimination cycles.

Scenario C: "The boronic acid is consumed, but the aryl bromide remains unreacted."

Diagnosis: This is Protodeboronation (Impurity B). The boronic acid is hydrolyzing to tert-butylbenzene before it can couple. The Mechanism: The C-B bond is cleaved by water/base. Electron-rich boronic acids (like 4-tert-butylphenyl) are generally stable, but high temperatures and high pH accelerate this decomposition.

Corrective Actions:

  • Lower the Temperature: If refluxing in water/DMF at 100°C, drop the temperature to 60-80°C.

  • Anhydrous Conditions: Switch to anhydrous Suzuki conditions (using CsF or K3PO4 in dry Dioxane) to eliminate water, the primary proton source.

  • Slow Addition: Add the boronic acid solution dropwise to the reaction mixture over 1 hour to keep its standing concentration low relative to the Pd-Ar-Br species.

Purification Protocol: The "Acid-Base" Switch

Because the target molecule is a carboxylic acid and the major impurities (homocouple, deboronated arene) are neutral, column chromatography is often unnecessary . A robust chemical workup can isolate the product in high purity.

PurificationWorkflow Crude Crude Reaction Mixture (Target Acid + Neutral Impurities) Step1 1. Evaporate Organics 2. Add 1M NaOH (pH > 10) 3. Wash with Ethyl Acetate Crude->Step1 PhaseSep Phase Separation Step1->PhaseSep OrgLayer Organic Layer (Contains Homocouple dimer, tert-butylbenzene, Phosphine oxides) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Target Product as Sodium Salt) PhaseSep->AqLayer Keep Step2 Acidify Aqueous Layer (Add 1M HCl to pH 2) AqLayer->Step2 Precipitate Precipitate Formation Step2->Precipitate Solid Filter & Dry Solid Precipitate->Solid Product precipitates Recryst Final Polish: Recrystallize (Toluene or EtOH/Water) Solid->Recryst

Figure 2: Purification logic tree utilizing the acidic nature of the product to remove non-polar side products without chromatography.

Protocol Notes:

  • The "3-Fluoro" Effect on pKa: The fluorine atom ortho to the carboxylic acid increases the acidity of the product (lower pKa) compared to non-fluorinated analogues. Ensure your acidification step reaches pH ~2 to fully protonate the species for precipitation.

  • Recrystallization: If the Hydrodehalogenation impurity (3-fluorobenzoic acid) is present, the acid-base workup will NOT remove it (as it is also an acid). In this case, recrystallization from Toluene is highly effective, as the biphenyl product is less soluble in cold toluene than the smaller benzoic acid impurity.

References & Further Reading

  • Suzuki-Miyaura Coupling Mechanisms & Side Reactions:

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Protodeboronation Pathways:

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 138(29), 9145–9157. Link

  • Purification of Fluorinated Benzoic Acids:

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Homocoupling Mechanisms:

    • Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society, 128(21), 6829–6836. Link

Technical Support Center: Sterically Hindered Suzuki-Miyaura Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges of sterically hindered Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter difficulties in achieving high yields and purity when coupling sterically demanding substrates. Here, we move beyond standard protocols to provide in-depth troubleshooting, mechanistic insights, and field-proven solutions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and foundational concepts related to sterically hindered Suzuki-Miyaura couplings.

Q1: What defines a Suzuki-Miyaura coupling as "sterically hindered"?

A: A coupling is considered sterically hindered when bulky functional groups are positioned near the reaction centers (the carbon-halogen bond of the electrophile and the carbon-boron bond of the nucleophile). Typically, this involves ortho-substituents on one or both coupling partners. A classic example is the synthesis of tetra-ortho-substituted biaryls, which represents a significant synthetic challenge.

Q2: Why do standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O) often fail for these reactions?

A: Standard conditions, developed for unhindered substrates, fail for several reasons directly linked to steric bulk:

  • Slow Oxidative Addition: The bulky groups on the aryl halide impede the palladium catalyst's access to the C-X bond, dramatically slowing the initial, rate-limiting step of the catalytic cycle.

  • Difficult Reductive Elimination: The final step, where the new C-C bond is formed and the biaryl product is released, is also sterically sensitive. The two bulky aryl groups must orient themselves properly on the palladium center, a conformation that can be highly disfavored.

  • Catalyst Decomposition: At the higher temperatures often required to overcome these kinetic barriers, traditional catalysts like Pd(PPh₃)₄ can decompose, leading to the formation of inactive palladium black.

Q3: What are the most common side reactions or failure modes I should look out for?

A: Besides low or no conversion, the primary side reactions are:

  • Protodeboronation: The boronic acid reacts with residual water or base to be replaced by a hydrogen atom, consuming the starting material without forming the desired product. This is often competitive with slow transmetalation.

  • Homocoupling (Glaser-type): Two molecules of the boronic acid couple with each other, or two molecules of the aryl halide couple, forming undesired symmetrical biaryls.

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.

Section 2: Troubleshooting Guide: From Failed Reaction to High Yield

This guide is structured around common experimental observations. Identify your issue below to find targeted solutions and the scientific rationale behind them.

Problem 1: Low or No Conversion of the Aryl Halide Starting Material

This is the most frequent issue, often pointing to a problem with the catalytic cycle's initiation (oxidative addition) or the stability of the active catalyst.

Root Cause Analysis & Solutions:

The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step and is severely impeded by ortho-substituents. The primary goal is to use a catalyst system that is both highly active and thermally stable.

Solution 1.1: Employ Electron-Rich, Bulky Monophosphine Ligands

Standard ligands like triphenylphosphine (PPh₃) are not effective for hindered couplings. The solution lies in using specialized ligands that promote the crucial oxidative addition and reductive elimination steps. Buchwald and Fu have pioneered the development of dialkylbiaryl phosphine ligands that are now the gold standard.

  • Why it works: These ligands are highly electron-donating, which increases the electron density on the palladium center, making it more nucleophilic and accelerating its insertion into the C-X bond. Their steric bulk promotes the formation of a monoligated L-Pd(0) species, which is the highly active species required for the reaction, while also facilitating the final reductive elimination step.

Recommended Ligand/Catalyst Combinations:

Substrate ChallengePrimary Ligand ChoiceSecondary/AlternativePrecatalyst Recommendation
Di-ortho-substituted Aryl Halide SPhos, XPhosRuPhosG2, G3, or G4 Palladacycles
Tri-ortho-substituted Biaryl Synthesis XPhos, RuPhosAdBippyPhosG3 or G4 Palladacycles
Coupling with ortho-substituted Boronic Acids SPhos, BrettPhostBuXPhosG4 Palladacycles

Note: The "G" numbers refer to generations of Buchwald precatalysts, which offer superior stability and ease of use.

Experimental Protocol: General Procedure for a Hindered Coupling using a Buchwald Precatalyst

  • Setup: To a dry Schlenk flask or vial under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), and the chosen base (e.g., K₃PO₄, 2.0-3.0 mmol).

  • Catalyst Addition: Add the appropriate Buchwald precatalyst (e.g., XPhos Pd G3, 0.5-2 mol%) and the corresponding ligand (if not using a precatalyst, use a 1:1.2 to 1:2 Pd:Ligand ratio with a precursor like Pd(OAc)₂ or Pd₂(dba)₃).

  • Solvent Addition: Add the anhydrous solvent (e.g., Toluene, CPME, or 1,4-Dioxane, 0.1-0.5 M).

  • Reaction: Stir the mixture at the indicated temperature (often 80-110 °C) and monitor by TLC, GC, or LC-MS until the aryl halide is consumed.

  • Workup: Cool the reaction, dilute with a solvent like ethyl acetate, and wash with water or brine. The organic layer is then dried, filtered, and concentrated. Purify via column chromatography.

Solution 1.2: Optimize the Base and Solvent System

The choice of base is critical and can dramatically influence yield, especially when dealing with sensitive boronic acids prone to protodeboronation.

  • Base Selection: For hindered couplings, strong, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) is often the base of choice as it is strong enough to facilitate transmetalation without promoting significant protodeboronation. Other bases like CsF or K₂CO₃ can also be effective depending on the specific substrates.

  • Solvent Selection: Anhydrous ethereal solvents like 1,4-dioxane, cyclopentyl methyl ether (CPME), or toluene are typically superior to protic or aqueous solvent mixtures, which can exacerbate the protodeboronation side reaction.

Problem 2: Significant Protodeboronation of the Boronic Acid

You observe consumption of the boronic acid starting material but little to no formation of the desired product. The major byproduct is the arene resulting from the replacement of the B(OH)₂ group with a hydrogen atom.

Root Cause Analysis & Solutions:

Protodeboronation is a hydrolytic process that competes with transmetalation. If the transmetalation step is slow (due to steric hindrance), protodeboronation can become the dominant pathway.

Solution 2.1: Use Anhydrous Conditions and Aprotic Solvents

Water is the primary culprit. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under a strictly inert atmosphere. As mentioned above, switching from aqueous solvent systems (e.g., Toluene/H₂O) to a single anhydrous solvent like CPME or dioxane is crucial.

Solution 2.2: Use Boronic Acid Esters (e.g., Pinacol Esters)

Boronic acid pinacol esters (R-B(pin)) are significantly more stable towards hydrolysis and protodeboronation than their corresponding boronic acids. While their reactivity in the transmetalation step is slightly lower, this is often more than compensated for by their increased stability, leading to higher overall yields in challenging cases.

Troubleshooting Workflow: Steric Hindrance vs. Side Reactions

G start Reaction Failure: Low Yield check_sm Check Starting Material Conversion start->check_sm low_conv Low Conversion of Aryl Halide check_sm->low_conv Low/None sm_consumed Aryl Halide Consumed, No Product check_sm->sm_consumed High solution_ligand Action: Use Bulky Buchwald Ligand (XPhos, SPhos) low_conv->solution_ligand Cause: Slow Oxidative Addition solution_precatalyst Action: Use Stable Precatalyst (G3/G4) low_conv->solution_precatalyst Cause: Catalyst Decomposition check_byproducts Analyze Byproducts: Protodeboronation? sm_consumed->check_byproducts protodeboronation YES: Protodeboronation is a Major Pathway check_byproducts->protodeboronation Yes no_protodeboronation NO: Other Issues check_byproducts->no_protodeboronation No solution_anhydrous Action: Switch to Anhydrous Solvent (CPME, Dioxane) protodeboronation->solution_anhydrous Cause: Hydrolysis solution_bpin Action: Use Boronic Pinacol Ester (Bpin) protodeboronation->solution_bpin Cause: Boronic Acid Instability

Caption: Troubleshooting decision tree for failed hindered couplings.

Section 3: The Catalytic Cycle Under Steric Strain

Understanding the mechanism highlights the specific leverage points for optimization. The key challenges in a hindered coupling are overcoming the high energy barriers for oxidative addition and reductive elimination.

Suzuki_Cycle Sterically Hindered Suzuki-Miyaura Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oa Oxidative Addition pd0->oa [Rate-Limiting Step 1] pd2 L-Pd(II)-Ar(X) oa->pd2 tm Transmetalation pd2->tm pd2_biaryl L-Pd(II)-Ar(Ar') tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re [Rate-Limiting Step 2] re->pd0 product Ar-Ar' (Product) re->product arx Ar-X (Hindered) arx->oa ar_b Ar'-B(OR)₂ (Hindered) ar_b->tm protodeboronation Protodeboronation (Side Reaction) ar_b->protodeboronation H₂O base Base (e.g., K₃PO₄) base->tm

Caption: The Suzuki-Miyaura cycle highlighting sterically hindered steps.

Mechanistic Insights:

  • Oxidative Addition (OA): Bulky ligands (L) like SPhos or XPhos stabilize the electron-rich Pd(0) center and create a more sterically accessible, monoligated L-Pd(0) active species, which is crucial for reacting with the hindered Ar-X.

  • Transmetalation (TM): This step involves the transfer of the Ar' group from boron to palladium. The choice of base is critical here to form the more reactive borate species [Ar'-B(OR)₃]⁻, which facilitates the transfer.

  • Reductive Elimination (RE): The final C-C bond-forming step is also hindered. The bulky ligands that helped with OA now also play a role here, promoting the collapse of the L-Pd(II)-Ar(Ar') intermediate to release the sterically congested biaryl product.

References

  • Biscoe, M. R., & Buchwald, S. L. (2009). The Application of Dialkylbiarylphosphine Ligands to the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides with Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Chemical Society Reviews. Available at: [Link]

  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki-Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Ligand-Dependent Trends in the Rates of Protodeboronation of Arylboronic Acids with Water. Journal of the American Chemical Society. Available at: [Link]

identifying impurities in 4'-(tert-butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Analysis of 4'-(tert-butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Topic: Impurity Profiling & Structural Validation via NMR Audience: Medicinal Chemists, Process Chemists, Analytical Scientists Version: 2.1 (Current)

Executive Summary

This guide addresses the structural validation and impurity profiling of This compound . As a likely intermediate in the synthesis of transthyretin (TTR) stabilizers or liquid crystal mesogens, this molecule presents unique spectroscopic challenges due to the interplay between the fluorine atom (


), the carboxylic acid moiety (dimerization effects), and the potential for paramagnetic contamination from Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

Module 1: The "Golden Spectrum" – Establishing the Baseline

Before troubleshooting, you must validate the main component. This molecule possesses a distinct NMR "fingerprint" defined by the ratio of aliphatic to aromatic protons and the splitting caused by the fluorine atom.

Theoretical Integration Ratio:

  • Aliphatic Region: 9H (tert-butyl singlet)

  • Aromatic Region: 7H (3H on the acid ring, 4H on the t-butyl ring)

  • Acidic Proton: 1H (variable visibility)

The Diagnostic Table ( & )

Solvent Recommendation:DMSO-d6 is superior to


 for this analysis. 

often leads to aggregation of the carboxylic acid, causing peak broadening and inconsistent chemical shifts.
Region

(ppm)
MultiplicityAssignmentDiagnostic Note
Acid 12.5 - 13.5Broad Singlet-COOHOften invisible in wet solvents; sharpens in dry DMSO.
Aromatic A 7.9 - 8.1Triplet (app)H-5 (Acid Ring)Large

coupling (~8 Hz) overlaps with ortho coupling.
Aromatic B 7.4 - 7.7MultipletH-2, H-6 + H-2',6'The biphenyl overlap region.
Aromatic C 7.45DoubletH-3',5' (t-Butyl Ring)Part of the AA'BB' system of the t-butyl ring.
Aliphatic 1.35 - 1.38Singlet-C(CH

)

The Anchor Peak. Set integration to 9.00.
Fluorine -112 to -116MultipletAr-FCrucial: If you see a singlet here, you have lost H-F coupling (wrong structure).

Module 2: The Impurity Hunter (Troubleshooting Guide)

The synthesis of this biphenyl almost certainly involves a Suzuki coupling between 4-tert-butylphenylboronic acid and a 4-halo-2-fluorobenzoic acid derivative. The following impurities are mechanistic byproducts of this reaction.

Visual Decision Matrix

Use this logic flow to rapidly identify contaminants based on spectral anomalies.

ImpurityLogic Start Spectral Anomaly Detected CheckRegion Where is the extra signal? Start->CheckRegion Aliphatic Aliphatic Region (1.2 - 1.4 ppm) CheckRegion->Aliphatic Aromatic Aromatic Region (7.0 - 8.5 ppm) CheckRegion->Aromatic Fluorine 19F Region (-100 to -120 ppm) CheckRegion->Fluorine SmallSinglet Small Singlet (~1.30 ppm) Aliphatic->SmallSinglet ShiftedSinglet Shifted Singlet (~1.38 ppm) Aliphatic->ShiftedSinglet Result1 Impurity: Protodeboronation (4-tert-butylbenzene) SmallSinglet->Result1 Result2 Impurity: Boronic Acid SM (Check -B(OH)2 broad peak) ShiftedSinglet->Result2 Symmetric New Symmetric AA'BB' Aromatic->Symmetric Result3 Impurity: Homocoupling (4,4'-di-tert-butylbiphenyl) Symmetric->Result3 ExtraPeak Extra F Peak Fluorine->ExtraPeak Result4 Impurity: Regioisomer or Unreacted Halo-Acid ExtraPeak->Result4

Figure 1: Decision tree for rapid impurity identification based on chemical shift anomalies.

Detailed FAQ: Specific Impurity Signatures

Q: I see a small singlet slightly upfield from my main t-butyl peak (approx. 1.30 ppm). What is it?

  • Diagnosis: This is likely 4-tert-butylbenzene , resulting from protodeboronation (the boronic acid loses boron and is replaced by a proton).

  • Confirmation: Look for a triplet at ~7.2 ppm and two doublets/multiplets in the aromatic region integrating to 5H total. This molecule lacks the carboxylic acid and fluorine, so it is non-polar.

  • Fix: This impurity is non-acidic. A basic aqueous wash (NaHCO

    
    ) should retain your product in the water phase while this impurity washes out into the organic layer (EtOAc/Ether).
    

Q: My aromatic region looks "too symmetric," and the integration is off.

  • Diagnosis: You likely have the homocoupling dimer (4,4'-di-tert-butylbiphenyl). This occurs when two boronic acid molecules couple to each other instead of the halide.

  • Confirmation:

    • 
       NMR: A perfectly symmetric AA'BB' system in the aromatic region.
      
    • 
       NMR: Silent.  This impurity contains no fluorine. If your 
      
      
      
      spectrum is clean but
      
      
      is dirty, this is the culprit.

Q: The fluorine peak is split or has a "shadow" peak nearby.

  • Diagnosis: Unreacted starting material (4-bromo-2-fluorobenzoic acid) or a regioisomer .

  • Confirmation:

    • Starting Material: The

      
       shift of the starting material will differ by 1-2 ppm from the biaryl product due to the lack of the conjugated phenyl ring.
      
    • Regioisomer: If the coupling occurred at the wrong position (rare for this specific substrate but possible if starting materials were impure), the

      
       coupling constants will change (e.g., meta-coupling is ~6 Hz vs ortho-coupling ~9-10 Hz).
      

Module 3: The "Invisible" Problem – Paramagnetic Contamination

Issue: The spectrum shows broad lines, poor shimming despite attempts to correct, or "missing" multiplets. Cause: Residual Palladium (Pd) from the Suzuki catalyst. Pd(0) and Pd(II) species are paramagnetic, causing rapid relaxation (


) and line broadening.

The Test:

  • Run a standard

    
     NMR.[1]
    
  • Zoom in on the aromatic baseline.

  • Do you see a "rolling" baseline or peaks that look like humps rather than sharp lorentzians?

The Solution:

  • Chemical Treatment: Treat the sample with a metal scavenger (e.g., SiliaMetS® Thiol or TMT) or wash the solid with a chelating agent like aqueous EDTA or Sodium Diethyldithiocarbamate.

  • Filtration: Pass the NMR solution through a small plug of Celite or activated charcoal inside a pipette before transferring to the tube.

Module 4: Quantitative Purity Assessment (qNMR)

For drug development, "looks clean" is insufficient. You need a weight-percent purity.

The qNMR Protocol

Use Maleic Acid or 1,3,5-Trimethoxybenzene as an internal standard (IS). They are non-volatile, stable, and have distinct peaks away from your biphenyl region.

Step-by-Step Workflow:

  • Selection: Choose 1,3,5-Trimethoxybenzene (Singlet at ~6.1 ppm). This falls in the "silent region" between your aliphatic and aromatic signals.

  • Weighing: Weigh ~10 mg of your sample (

    
    ) and ~5 mg of IS (
    
    
    
    ) directly into the same vial. Precision is key (use a 5-decimal balance).
  • Solvation: Dissolve in 0.7 mL DMSO-d6. Ensure complete dissolution.

  • Acquisition:

    • Relaxation Delay (

      
      ): Set to 30 seconds  (or 
      
      
      
      of the slowest proton). Note: Aromatic protons relax slowly; insufficient delay leads to under-integration.
    • Scans: 16 or 32 scans are usually sufficient.

  • Calculation:



  • 
    : Integration Area
    
  • 
    : Number of protons (9 for t-butyl, 3 for IS singlet)
    
  • 
    : Molecular Weight
    
  • 
    : Mass weighed
    

qNMR Step1 Weigh Sample (±0.01 mg) Step2 Add Internal Std (1,3,5-TMB) Step1->Step2 Step3 Dissolve (DMSO-d6) Step2->Step3 Step4 Acquire (D1 = 30s) Step3->Step4 Step5 Process (Phase/Baseline) Step4->Step5

Figure 2: Workflow for quantitative NMR (qNMR) analysis to determine weight % purity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants and shift rules).
  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Mechanistic source for homocoupling and deboronation impurities). Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. (Protocol for qNMR). Link

Sources

large-scale synthesis considerations for 4'-(tert-butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Large-Scale Synthesis of 4'-(tert-butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Executive Summary & Molecule Profile

Welcome to the technical support hub for the synthesis of This compound . This guide addresses the scale-up challenges (100g to kg scale) associated with this specific biaryl scaffold.

  • Target Structure: A biphenyl core featuring a carboxylic acid and an ortho-fluorine on one ring, and a para-tert-butyl group on the other.

  • Primary Application: Typically serves as a scaffold for NSAIDs (similar to Diflunisal), liquid crystals, or as a transthyretin (TTR) stabilizer intermediate.

  • Key Synthetic Challenge: Balancing the electronic deactivation caused by the fluorine atom with the steric bulk of the tert-butyl group during the cross-coupling event, while maintaining strict metal impurity limits (<10 ppm Pd).

Route Selection & Raw Material Qualification

Q: Which synthetic route is most robust for kilogram-scale production?

A: For large-scale operations, we recommend the Direct Aqueous Suzuki-Miyaura Coupling of the free acid. While ester protection (e.g., methyl ester) is common in academic papers to facilitate handling, the industrial preference leans toward the free acid to avoid an additional hydrolysis step and reduce unit operations.

Recommended Retrosynthesis:

  • Partner A (Electrophile): 4-bromo-2-fluorobenzoic acid.

    • Note: The fluorine is at position 2 relative to the acid, but becomes position 3 in the final biphenyl numbering (where the bridge is C1).

  • Partner B (Nucleophile): (4-(tert-butyl)phenyl)boronic acid.[1]

  • Catalyst System: Pd(OAc)₂ / PPh₃ (or water-soluble sulfonated phosphines like TPPTS if strict aqueous conditions are desired).

ParameterAcid Route (Recommended)Ester Route (Alternative)
Step Count 1 (Convergent)2 (Coupling + Hydrolysis)
Atom Economy HighLower (Loss of MeOH/EtOH)
Purification Acid-Base Precipitation (High efficiency)Crystallization/Chromatography
Genotoxicity Risk LowModerate (Alkyl halides if esterifying)

Detailed Experimental Protocol (Scale-Up Optimized)

Q: Can you provide a self-validating protocol for a 1.0 kg batch?

A: The following protocol utilizes an "Acid-Base Swing" workup, which is the most powerful tool for purifying biaryl acids without chromatography.

Reagents:
  • 4-bromo-2-fluorobenzoic acid (1.0 equiv)[2]

  • (4-(tert-butyl)phenyl)boronic acid (1.05 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Pd(OAc)₂ (0.5 mol%)

  • Triphenylphosphine (

    
    ) (2.0 mol%)
    
  • Solvent: Water / Toluene (1:1 ratio) or Water / Isopropanol (for greener processing).

Step-by-Step Workflow:
  • Inertion: Charge the reactor with Toluene and Water. Sparge with Nitrogen (

    
    ) for 30 minutes. Critical: Oxygen causes homocoupling of the boronic acid.
    
  • Dissolution: Add

    
    , 4-bromo-2-fluorobenzoic acid, and the boronic acid. Stir until solids dissolve (the acid forms the potassium salt and dissolves in the aqueous phase).
    
  • Catalyst Activation: In a separate vessel, mix Pd(OAc)₂ and

    
     in a small amount of degassed toluene for 15 mins to form the active Pd(0) species, then transfer to the main reactor.
    
  • Reaction: Heat to 75-80°C. Monitor by HPLC. The reaction typically completes in 4–6 hours.

  • Workup (The "Swing"):

    • Phase Cut 1: Cool to 25°C. Stop stirring. The product is in the Aqueous Phase (as the carboxylate salt). Discard the organic layer (removes neutral impurities like homocoupled boronic acid and phosphine oxides).

    • Scavenging: Add fresh Toluene and activated carbon (e.g., Darco KB-B, 5 wt%). Stir for 1 hour. Filter through Celite.[3][4]

    • Precipitation: Slowly add 6M HCl to the aqueous filtrate until pH < 2. The product will precipitate as a white solid.

    • Isolation: Filter, wash with water, and dry.[4]

Process Visualization

SynthesisFlow Start Raw Materials (Aryl Bromide + Boronic Acid) Reaction Suzuki Coupling (Pd cat, K2CO3, 80°C) Biphasic System Start->Reaction N2 Sparging PhaseSep Phase Separation (Product is in Aqueous Layer) Reaction->PhaseSep Cool to 25°C OrgWaste Organic Layer (Contains Pd-Ligands, Homocoupled Dimers) PhaseSep->OrgWaste Discard AqLayer Aqueous Layer (Contains Product Salt) PhaseSep->AqLayer Keep CarbonTreat Carbon Treatment (Pd Scavenging) AqLayer->CarbonTreat Add Darco KB-B Acidification Acidification (HCl) pH < 2 CarbonTreat->Acidification Filter Celite Filtration Filtration & Drying Acidification->Filtration Precipitation FinalProduct Final Product >99% Purity Filtration->FinalProduct

Caption: Workflow for the "Acid-Base Swing" purification strategy, minimizing chromatography.

Troubleshooting Guide

Q: My reaction stalls at 80% conversion. What is happening?

A: The fluorine atom at the ortho position (relative to the carboxylic acid) exerts an electronic deactivating effect on the ring, but more importantly, the carboxylic acid salt can form stable complexes with Palladium, inhibiting the catalytic cycle.

Diagnostic Steps:

  • Check pH: Ensure the reaction pH remains >9. If the pH drops (due to boronic acid consumption), the aryl acid may protonate and become insoluble or inhibit the catalyst.

  • Boronic Acid Stoichiometry: Boronic acids are prone to protodeboronation (losing the

    
     group) upon prolonged heating. If conversion stalls, add an additional 0.1–0.2 equiv of boronic acid.
    
  • Catalyst Poisoning: If the mixture turns black (Pd precipitation) before completion, your catalyst has died. Add a "booster" shot of ligand (

    
    ), not just metal.
    

Q: The final product is gray. How do I remove the residual Palladium?

A: This is a common issue with carboxylic acids, which chelate Pd.

MethodEfficacyProtocol
Celite Filtration LowRemoves only bulk Pd black.
Thiol Silica (Si-Thiol) HighAdd to the aqueous salt solution before acidification. Stir 2h at 50°C.
L-Cysteine Wash Very HighAdd L-Cysteine (0.5 equiv vs Pd) to the aqueous phase. It forms a water-soluble Pd-Cysteine complex that stays in the mother liquor upon acidification.

Safety & Engineering Controls (HSE)

Q: Are there thermal hazards associated with this coupling?

A: Yes. The Suzuki coupling is exothermic.

  • Initiation: The reaction often has an induction period. Do not add all catalyst at once if you are unsure of the kinetics.

  • Control: Use a dosing protocol (semi-batch) for the boronic acid if the exotherm is too sharp in the calorimeter (RC1) testing.

  • Gas Evolution: Carbon dioxide (

    
    ) is not evolved in the standard Suzuki, but if you use acid to quench carbonate bases, massive 
    
    
    
    evolution will occur. Acidify slowly.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Gooßen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from carboxylic acids.[5][6] Science, 313(5787), 662-664. (Context on decarboxylative alternatives). Link

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (Source for Acid-Base Swing workup logic). Link

  • Welch, C. J., et al. (2005). Adsorbent screening for metal impurity removal in pharmaceutical process research. Organic Process Research & Development, 9(2), 198-205. Link

Sources

Validation & Comparative

A Guide to Inter-Laboratory Validation of Quantitative Assays for 4'-(tert-butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the ability to reliably and accurately quantify a target analyte across different laboratories is paramount. This guide provides a comprehensive framework for the inter-laboratory validation of a quantitative assay for the novel small molecule, 4'-(tert-butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid. Drawing upon extensive experience in analytical method development and validation, this document explains the causality behind experimental choices and adheres to the principles of scientific integrity, grounded in authoritative regulatory guidelines.

The Critical Role of Inter-Laboratory Validation

Before an analytical method can be confidently deployed for pivotal studies, it must be demonstrated to be robust and reproducible. Inter-laboratory validation, sometimes referred to as a method transfer, is the process that qualifies a laboratory to use an analytical method that originated in another laboratory.[1] The primary objective is to ensure that the receiving laboratory can achieve comparable results to the transferring laboratory, thereby maintaining the method's validated state.[1] This process is a cornerstone of good manufacturing practice (GMP) and is guided by principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[1][2][3][4]

This guide will walk through the essential steps for validating a hypothetical High-Performance Liquid Chromatography (HPLC) assay for this compound, a compound with the following structure:

Caption: Chemical structure of this compound.

A Hypothetical HPLC Assay for Quantification

For the purpose of this guide, we will establish a hypothetical reversed-phase HPLC method with UV detection for the quantification of this compound in a simple matrix (e.g., a formulation buffer).

Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • Reference standard of this compound.

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Inter-Laboratory Validation Protocol: A Step-by-Step Guide

The following protocol outlines the key validation parameters that must be assessed by both the originating and receiving laboratories. This process is designed to be a self-validating system, ensuring that any discrepancies are identified and addressed.

G start Start: Method Transfer Protocol Established specificity Specificity & Selectivity (Analyte vs. Matrix Components) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Deliberate Parameter Changes) lod_loq->robustness reproducibility Reproducibility (Inter-Laboratory Comparison) robustness->reproducibility end End: Method Validated for Transfer reproducibility->end

Caption: Workflow for Inter-Laboratory Assay Validation.

Specificity

Why it's important: Specificity ensures that the signal measured is unequivocally from the analyte of interest and not from other components in the sample matrix, such as impurities, degradation products, or excipients.[5][6]

Experimental Protocol:

  • Prepare and inject a blank sample (matrix without the analyte).

  • Prepare and inject a sample of the analyte.

  • Prepare and inject a spiked sample (matrix with a known concentration of the analyte).

  • Acceptance Criteria: The blank sample should show no interfering peaks at the retention time of the analyte. The peak for the analyte in the spiked sample should be spectrally pure and have a consistent retention time.

Linearity and Range

Why it's important: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response over a defined range.[6] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five calibration standards spanning the expected concentration range of the samples.

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.995.

Accuracy

Why it's important: Accuracy measures the closeness of the experimental value to the true value.[5][6] It is a critical parameter for ensuring the reliability of quantitative data.

Experimental Protocol:

  • Prepare samples at a minimum of three concentration levels (low, medium, and high) within the linear range by spiking the matrix with a known amount of the analyte.

  • Prepare at least three replicates for each concentration level.

  • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Precision

Why it's important: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[5] It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision.[6]

Experimental Protocol:

  • Repeatability:

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (RSD).

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument within the same laboratory.

    • Compare the results from both sets of experiments.

    • Acceptance Criteria: The overall RSD for the combined data should be ≤ 3.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's important: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

Experimental Protocol:

  • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Prepare and analyze a series of diluted samples to confirm the determined LOD and LOQ.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision and accuracy.

Robustness

Why it's important: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[5][7] This provides an indication of its reliability during normal usage.[5]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

    • Detection wavelength (± 2 nm)

  • Analyze a standard solution under each of these modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, resolution) should remain within acceptable limits, and the quantitative result should not be significantly affected.

Data Presentation for Inter-Laboratory Comparison

All quantitative data from both the originating and receiving laboratories should be summarized in clearly structured tables for easy comparison.[1]

Table 1: Comparison of Linearity and Range

LaboratoryNumber of StandardsRange (µg/mL)SlopeIntercept
Originating Lab51 - 100123451500.9998
Receiving Lab51 - 100123501450.9997

Table 2: Comparison of Accuracy

LaboratoryConcentration LevelSpiked (µg/mL)Measured (µg/mL)% Recovery
Originating LabLow109.9599.5%
Medium5050.2100.4%
High9089.899.8%
Receiving LabLow1010.1101.0%
Medium5049.799.4%
High9090.5100.6%

Table 3: Comparison of Precision

LaboratoryParameternMean (µg/mL)SD%RSD
Originating LabRepeatability650.10.51.0%
Intermediate Precision1250.30.81.6%
Receiving LabRepeatability649.90.61.2%
Intermediate Precision1250.00.91.8%

Conclusion

A successful inter-laboratory validation demonstrates that the analytical method is robust, reliable, and transferable. By adhering to the principles outlined in this guide and the referenced international guidelines, researchers, scientists, and drug development professionals can ensure the consistency and quality of their analytical data, a critical component in the journey from discovery to regulatory approval. The data presented in this hypothetical validation for the assay of this compound would be considered acceptable for method transfer, as the results from both laboratories are comparable and fall within the predefined acceptance criteria.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Kymos. New FDA Guidance on Bioanalytical Method Validation. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Krull, I., & Swartz, M. (2007). Method Validation and Robustness. LCGC North America. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Vander-Heyden, Y., et al. (2001). Robustness/ruggedness tests in method validation. ResearchGate. [Link]

  • Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Lab Manager. (2025). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Krull, I., & Swartz, M. (2007). Analytical Method Validation: Back to Basics, Part II. LCGC North America. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • Pharmaceutical Technology. (2014). Developing and Validating Assays for Small-Molecule Biomarkers. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Environmental Protection Agency. 4'-tert-Butyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

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  • Broad Institute. Small Molecule Hit Identification and Validation. [Link]

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  • Journal of Pharmacopuncture. (2016). High throughput screening of small molecule library: procedure, challenges and future. [Link]

  • BYJU'S. Properties and Nomenclature of Carboxylic acids. [Link]

  • U.S. Environmental Protection Agency. 4'-tert-Butyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid - Publications - Abstract Sifter. [Link]

  • U.S. Environmental Protection Agency. 4'-tert-Butyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid - Hazard. [Link]

  • American Society for Microbiology. (2011). Validation of Laboratory-Developed Molecular Assays for Infectious Diseases. [Link]

  • National Institute of Standards and Technology. Biphenyl-4-carboxylic acid. [Link]

  • Ataman Kimya. BIPHENYL CARBOXYLIC ACID. [Link]

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Sources

comparing the material properties of polymers incorporating 4'-(tert-butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid

[1]

Executive Summary & Molecular Rationale

This guide analyzes the material properties of polymers functionalized with 4'-(tert-butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid (hereafter referred to as TBF-BP-COOH ).[1]

In high-performance materials, the "biphenyl" core provides rigidity and thermal stability.[1] However, unsubstituted biphenyl polymers often suffer from poor solubility and excessively high melting points, making processing difficult. TBF-BP-COOH introduces two critical structural modifications to solve this:

  • Lateral Fluorination (3-position): Introduces a transverse dipole moment and disrupts efficient π-π stacking, lowering the melting point (

    
    ) without significantly sacrificing the glass transition temperature (
    
    
    ).[1]
  • Terminal tert-Butyl Group (4'-position): A bulky, hydrophobic moiety that increases free volume, drastically improving solubility in organic solvents and enhancing gas permeability in membrane applications.[1]

This guide compares polymers derived from TBF-BP-COOH against two standard alternatives: the non-fluorinated analog (TB-BP-COOH) and the non-bulky analog (F-BP-COOH).[1]

Comparative Material Properties

The following data matrix projects the performance of a polyester backbone incorporating these monomers. Data is synthesized from structure-property relationships (SPR) of fluorinated liquid crystal polymers (LCPs) and polyimides.[1]

Table 1: Performance Matrix
PropertyTarget: TBF-BP Polymer Control A: Non-Fluorinated (TB-BP)Control B: Non-Bulky (F-BP)Implication
Solubility (CHCl₃, THF) Excellent (>150 mg/mL) Good (50-100 mg/mL)Poor (<10 mg/mL)TBF-BP allows for room-temp solution processing (spin coating, casting).[1]
Crystallinity Semi-Crystalline / Amorphous Highly CrystallineHighly CrystallineLateral fluorine disrupts packing, preventing brittleness.
Dielectric Anisotropy Negative / High Low / NeutralModerateCritical for Liquid Crystal Display (LCD) response times.
Thermal Stability (

)
~380°C ~400°C>420°CFluorine-Carbon bond is stable, but t-butyl introduces an aliphatic degradation point.[1]
Mesophase Behavior Wide Nematic Range Smectic ProneHigh

Smectic
TBF-BP suppresses highly ordered smectic phases, favoring the more useful nematic phase.
Hydrophobicity (Contact Angle) High (~105°) High (~100°)Moderate (~90°)Fluorine + t-Butyl creates a synergistic super-hydrophobic surface.[1]

Key Insight: The TBF-BP moiety offers the "Goldilocks" zone.[1] It retains the rigidity of Control B but possesses the processability of Control A, with the added electronic benefit of the fluorine dipole.

Mechanism of Action: Structural Engineering

The following diagram illustrates the causal relationship between the molecular modifications and the resulting macroscopic properties.

MolecularLogicCoreBiphenyl CoreMod13-Fluoro (Lateral)Core->Mod1FunctionalizationMod24'-tert-Butyl (Terminal)Core->Mod2Effect1Disrupts Packing(Steric/Electronic)Mod1->Effect1Effect3Induces DipoleMod1->Effect3Mod2->Effect1Effect2Increases Free VolumeMod2->Effect2Result1Lower Tm(Better Processing)Effect1->Result1Result2High SolubilityEffect2->Result2Result3Dielectric Anisotropy(Electronic Response)Effect3->Result3

Figure 1: Structure-Property Relationship (SPR) flow demonstrating how lateral fluorination and bulky alkyl groups synergize to optimize polymer utility.[1]

Experimental Protocols

To validate the properties listed above, the following self-validating protocols are recommended. These workflows ensure reproducibility and high purity.

A. Synthesis of the Monomer (Suzuki Coupling)

Before polymerization, the specific isomer must be synthesized if not commercially available in bulk.

  • Reagents: 4-tert-butylphenylboronic acid + 4-bromo-2-fluorobenzoic acid.[1]

  • Catalyst: Pd(PPh₃)₄ (Tetrakis).[1][2][3]

  • Base: K₂CO₃ (2M aq).[2]

Protocol Steps:

  • Degassing: Dissolve reagents in Toluene/Ethanol (4:1). Sparge with Argon for 30 mins (Critical for Pd catalyst life).[1]

  • Reflux: Heat to 90°C for 12–24 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Acidification: Cool and acidify with HCl to precipitate the carboxylic acid.

  • Purification: Recrystallize from Ethanol. Validation: ¹H-NMR must show distinct doublet-of-doublets for the fluorine-coupled aromatic proton.[1]

B. Polymerization (Direct Polycondensation)

This protocol creates a polyester to test thermal/mechanical properties.

  • Reaction Setup:

    • Equip a 3-neck flask with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap.

    • Add TBF-BP-COOH (Monomer), a diol linker (e.g., 1,6-hexanediol), and catalyst (Ti(OBu)₄, 0.1 mol%).[1]

  • Transesterification:

    • Heat to 180°C under

      
       flow for 4 hours.
      
    • Checkpoint: Methanol/Water evolution should be observed in the trap.

  • Polycondensation:

    • Raise temperature to 220°C.

    • Apply high vacuum (<1 mbar) to remove byproducts and drive molecular weight (

      
      ) growth.[1]
      
    • Continue for 3–5 hours until torque on the stirrer stabilizes (indicating max viscosity).

  • Workup:

    • Dissolve polymer in minimal Chloroform.

    • Precipitate into cold Methanol. Filter and dry.

C. Characterization Workflow

Use the following logic to validate the material state.

CharacterizationSampleSynthesized PolymerTGATGA Analysis(N2, 10°C/min)Sample->TGADSCDSC Analysis(Heat-Cool-Heat)Sample->DSCPOMPolarized Optical MicroscopySample->POMCheck1Is Td > 350°C?TGA->Check1Check2Is Tm suppressed?DSC->Check2Check3Birefringence?POM->Check3ResultValid High-PerformanceLCP MaterialCheck1->ResultYesFailRefine SynthesisCheck1->FailNo (Solvent trapped?)Check2->ResultYesCheck3->ResultYes (Nematic)Check3->FailNo (Isotropic)

Figure 2: Validation workflow to ensure the polymer meets high-performance specifications.

References

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications.[4] Chemical Society Reviews. (Discusses the role of lateral fluorine in reducing melting points and viscosity).

  • Gray, G. W., et al. (1989). The synthesis and transition temperatures of some 4,4''-dialkyl- and 4,4''-alkoxyalkyl-1,1':4',1''-terphenyls with lateral fluorine substituents.[1] Journal of the Chemical Society. (Foundational work on lateral substitution effects).

  • EPA CompTox Dashboard. (2023). 4'-tert-Butyl-4-fluoro[1,1'-biphenyl]-3-carboxylic acid Chemical Properties. (Verification of the specific chemical intermediate).

  • Sato, M., et al. (2006). Synthesis and properties of fluorinated aromatic polyimides. Polymer Journal. (Data on solubility improvements via bulky/fluoro groups). [1]

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